Methyl acetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNANDWMGAFTP-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Record name | METHYL ACETOACETATE | |
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| Record name | METHYLACETOACETATE | |
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DSSTOX Substance ID |
DTXSID9026716 | |
| Record name | Methyl acetoacetate | |
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Molecular Weight |
116.11 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methyl acetoacetate appears as a clear colorless liquid. Flash point 158 °F. Denser than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | METHYL ACETOACETATE | |
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| Record name | Butanoic acid, 3-oxo-, methyl ester | |
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Boiling Point |
336 to 338 °F at 760 mmHg (USCG, 1999), 171.7 °C, 169.00 °C. @ 760.00 mm Hg | |
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Flash Point |
158 °F (USCG, 1999), 170 °F (77 °C) (open cup), 77 °C c.c. | |
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Solubility |
Soluble in 2 parts water; miscible with alcohol and ether, SOLUBILITY IN WATER: 38 G/100 ML, 500.0 mg/mL, Solubility in water, g/100ml: 50 | |
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| Record name | Methylacetoacetic acid | |
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Density |
1.076 (USCG, 1999) - Denser than water; will sink, 1.0762 g/cu cm at 20 °C, Bulk density: 9 lb/gal at 20 °C, Relative density (water = 1): 1.08 | |
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Vapor Density |
4.0 (Air= 1), Relative vapor density (air = 1): 4.0 | |
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Vapor Pressure |
0.89 [mmHg], 0.892 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.17 | |
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Color/Form |
Colorless liquid | |
CAS No. |
105-45-3 | |
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| Record name | Butanoic acid, 3-oxo-, methyl ester | |
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Melting Point |
-112 °F (USCG, 1999), -80 °C, -27 °C | |
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Methyl Acetoacetate: a Multidisciplinary Research Perspective
Historical Context of Methyl Acetoacetate (B1235776) in Organic Synthesis
The history of methyl acetoacetate is intrinsically linked to the development of condensation reactions in organic chemistry. Its synthesis is a classic example of a Claisen condensation, a carbon-carbon bond-forming reaction discovered by German chemist Ludwig Claisen in 1887. geeksforgeeks.orgwikipedia.org This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. geeksforgeeks.orgucla.edu The base-promoted condensation of methyl acetate (B1210297), for instance, yields this compound. ucla.edu
The significance of this reaction and its products, like this compound, was further highlighted by the Hantzsch dihydropyridine (B1217469) synthesis, discovered in 1882. thieme-connect.com This multicomponent reaction, which utilizes a β-keto ester such as this compound, an aldehyde, and ammonia (B1221849) or ammonium (B1175870) acetate, is fundamental in the synthesis of various dihydropyridine derivatives. thieme-connect.comresearchgate.net These historical developments established this compound as a key reagent in organic synthesis, paving the way for its widespread use in creating complex molecular structures. thieme-connect.com
Significance of this compound as a Building Block in Advanced Chemical Research
This compound's utility as a building block stems from its reactive nature, containing both an ester and a keto group, as well as a reactive α-hydrogen. atamanchemicals.comleapchem.com This functionality allows it to participate in a variety of chemical reactions, making it a valuable precursor for a diverse range of compounds. chemimpex.com
In the pharmaceutical industry , this compound is a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). leapchem.commarkwideresearch.com It is used in the production of anti-inflammatory drugs, analgesics, antimalarial agents, and antivirals. leapchem.comverypharm.comdatavagyanik.com For example, it serves as a starting material for synthesizing pyridine (B92270) derivatives, which are important in creating drugs with anti-cancer and anti-inflammatory properties. leapchem.comfengchengroup.com The compound is also a key component in the synthesis of vitamins A and B. qddyes.com
The agrochemical sector also relies heavily on this compound for the production of various pesticides, herbicides, and fungicides. datavagyanik.comstarskychemical.com It is a precursor for insecticides like diazinon (B1670403) and rodenticides such as warfarin. starskychemical.com The growing global demand for effective crop protection agents has, in turn, fueled the demand for this compound. datavagyanik.com
Furthermore, this compound is a key intermediate in the manufacturing of pigments and dyes . chemimpex.comstarskychemical.com Its ability to participate in reactions that form cyclic compounds makes it suitable for creating a variety of colorants used in textiles and plastics. leapchem.com
Beyond these primary applications, this compound is also utilized in the production of polymers and resins, where it can enhance properties like durability and thermal resistance. leapchem.com Its versatility is further demonstrated in its use as a solvent and in the flavor and fragrance industry. starskychemical.comcamachem.com
The following table summarizes some of the key physical and chemical properties of this compound:
| Property | Value |
| Molecular Formula | C5H8O3 wikipedia.org |
| Molar Mass | 116.116 g·mol−1 wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Odor | Fruity wikipedia.org |
| Boiling Point | 169-171 °C chemimpex.com |
| Density | 1.076 g/cm3 wikipedia.org |
| Solubility in water | 460 g/L (20 °C) qddyes.com |
This compound's reactivity allows it to be a starting material for a variety of important chemical structures. The table below provides examples of compound classes synthesized using this compound.
| Compound Class | Synthetic Application |
| Dihydropyrimidinones | Formed through the Biginelli reaction. atamanchemicals.comsanjaychemindia.com |
| Pyrazole (B372694) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |
| Pyrimidine (B1678525) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |
| Coumarin (B35378) derivatives | Synthesis of cyclic compounds. atamanchemicals.comsanjaychemindia.com |
| 1,5-Benzodiazepines | Synthesized through a one-pot, three-component reaction. researchgate.netthieme-connect.com |
| Piperidines | Prepared from the combination of aromatic aldehydes, amines, and this compound. researchgate.netthieme-connect.com |
Synthesis and Mechanistic Investigations of Methyl Acetoacetate
Conventional Synthetic Pathways for Methyl Acetoacetate (B1235776)
Several well-established methods are employed for the industrial production of methyl acetoacetate. These pathways, while effective, often present challenges related to reaction conditions and raw material sourcing.
Esterification of Acetic Acid with Methanol (B129727) in the Presence of Acid Catalysts
A common method for synthesizing this compound is through the Fischer esterification of acetic acid with methanol. atamanchemicals.comukzn.ac.za This reaction is typically catalyzed by a strong acid, such as sulfuric acid. atamanchemicals.com The mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. libretexts.orgchemguide.co.uk The reaction is reversible, and to favor the formation of the ester, the water produced is often removed as the reaction proceeds. chemguide.co.uk
The reaction rate is influenced by factors such as temperature and catalyst concentration. austinpublishinggroup.com Studies have explored various solid acid catalysts, like tungstated zirconia and ion-exchange resins (e.g., Amberlyst-15, Indion-190), to facilitate the esterification process. austinpublishinggroup.comcapes.gov.bracs.org The use of solid catalysts can simplify product purification and catalyst recovery. The reaction mechanism on these solid catalysts is often described by models such as the Eley-Rideal or Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, where the reaction occurs between an adsorbed reactant and a reactant in the bulk phase or between two adsorbed reactants, respectively. capes.gov.bracs.org
| Catalyst | Temperature (°C) | Reaction Phase | Key Findings |
| Sulfuric Acid | Varies | Liquid | Standard, effective catalyst for Fischer esterification. atamanchemicals.comukzn.ac.za |
| Tungstated Zirconia | 21-140 | Liquid & Gas | Reaction mechanism can be described by a single-site (Eley-Rideal) model. capes.gov.br |
| Ion-Exchange Resins | 50-80 | Liquid | Indion-190 showed better performance than Amberlyst-16wet. austinpublishinggroup.com |
Diketene (B1670635) and Methanol Esterification with Acid Catalysis
The reaction of diketene with methanol is a primary industrial route for producing this compound. google.comchembk.com This process is also typically catalyzed by an acid, such as concentrated sulfuric acid. google.comchembk.compatsnap.com The reaction involves the ring-opening of the diketene molecule by methanol.
Innovations in this method include the use of novel catalyst systems to improve efficiency and reduce energy consumption. For instance, a composite catalyst system using triethylenediamine initially, followed by concentrated sulfuric acid, has been shown to allow for the direct dropwise addition of diketene without preheating the methanol, leading to energy savings. patsnap.comgoogle.com Another approach utilizes n-butylamine nitrate, an ionic liquid catalyst, which has demonstrated high yields (up to 98%) and purity levels exceeding 99%. evitachem.com
| Catalyst System | Key Features | Reported Yield |
| Concentrated Sulfuric Acid | Traditional catalyst. google.compatsnap.com | ~96.84% |
| Triethylenediamine and Sulfuric Acid | Allows for lower reaction temperature, reducing energy consumption. patsnap.comgoogle.com | >97% crude ester content |
| n-Butylamine Nitrate (Ionic Liquid) | High yield and purity. evitachem.comgoogle.com | 98.7% |
Carbonylation of Methanol (Industrial Byproduct)
This compound can be obtained as a byproduct in the industrial carbonylation of methanol to produce acetic acid. atamanchemicals.com This process, often referred to as the Monsanto or Cativa process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst and a halide promoter, typically methyl iodide. su.edu.pkgoogle.com While the primary product is acetic acid, the reaction conditions can be adjusted to favor the formation of other products, including methyl acetate (B1210297), which can be a precursor to this compound. su.edu.pkrsc.org
Methoxycarbonylation of Acetone (B3395972) with Dimethyl Carbonate
A more recent and greener synthetic route involves the methoxycarbonylation of acetone with dimethyl carbonate (DMC). evitachem.comprocurementresource.comprocurementresource.com This method is considered more environmentally friendly as it utilizes DMC, a non-toxic reagent. The reaction is typically carried out using solid base catalysts, such as magnesium oxide (MgO) or alkali-promoted MgO. lookchem.comchemicalpapers.com Potassium has been identified as a particularly effective promoter for MgO catalysts, enhancing the yield of this compound. lookchem.comchemicalpapers.com The proposed reaction mechanism involves the abstraction of an α-hydrogen from acetone by the basic sites on the catalyst. chemicalpapers.com
| Catalyst | Promoter | Key Findings |
| MgO | None | Base catalyst for the reaction. lookchem.comchemicalpapers.com |
| K/MgO | Potassium | Found to be the most effective promoter among alkali metals. lookchem.comchemicalpapers.com |
| Li, Na, Cs/MgO | Lithium, Sodium, Cesium | Also act as promoters, but less effective than potassium. lookchem.comchemicalpapers.com |
Advanced and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, research has focused on developing more sustainable and efficient methods for synthesizing this compound.
Continuous Flow Synthesis Approaches
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. goflow.atwipo.int The synthesis of this compound from diketene and methanol has been successfully demonstrated in helical continuous-flow microreactors. researchgate.net This approach, using a catalyst system of triethylamine (B128534) and p-toluenesulfonic acid, achieved yields and selectivity exceeding 97%. researchgate.net
Helical Continuous-Flow Microreactors in Esterification
The synthesis of this compound (MAA) from diketene and methanol has been significantly advanced through the use of helical continuous-flow microreactors. researchgate.net This technology leverages the high surface-to-volume ratio inherent in microreactors, which facilitates superior heat and mass transfer, allowing for precise control over reaction conditions and effective mixing. researchgate.netmdpi.com
In a notable study, the esterification was conducted in a helical microreactor using triethylamine and 4-methylbenzenesulfonic acid (TsOH) as catalysts in a solvent-free process. researchgate.net Researchers investigated the impact of various parameters, including the molar ratios of reactants and catalysts, reaction temperature, and residence time. researchgate.net The optimized conditions led to an impressive yield and selectivity for MAA, both exceeding 97%, with a remarkably short residence time of just 120 seconds. researchgate.net This rapid and efficient synthesis demonstrates the potential of continuous-flow microreactors for process intensification in the production of β-keto esters. researchgate.netmdpi.com A kinetic model for this esterification reaction within the helical reactor was also successfully established. researchgate.net The advantages of microreactors, such as enhanced reaction rates, improved yields, and reduced catalyst consumption, make them a powerful tool for modern chemical synthesis. mdpi.com
Table 1: Optimized Conditions for this compound Synthesis in a Helical Continuous-Flow Microreactor
| Parameter | Optimal Value | Outcome | Reference |
|---|---|---|---|
| Catalysts | Triethylamine & TsOH | High catalytic activity | researchgate.net |
| Solvent | None (Solvent-free) | Green chemistry approach | researchgate.net |
| Residence Time | 120 seconds | Rapid conversion | researchgate.net |
| Yield | >97% | Highly efficient | researchgate.net |
| Selectivity | >97% | High product purity | researchgate.net |
Green Purification Methods with Inline Liquid-Liquid Extraction and Membrane Separation
A greener continuous flow procedure has been established for the purification of methyl oximino acetoacetate, a derivative of MAA, which showcases advanced purification techniques applicable to this class of compounds. vapourtec.comresearchgate.net The methodology integrates inline liquid-liquid extraction within a microreactor, coupled with a continuous multistage phase separation platform utilizing membranes. vapourtec.combeilstein-journals.org
This innovative approach addresses the challenge of extracting the product from the reaction mixture, which often contains acids like acetic acid. vapourtec.com By implementing inline pH monitoring, the extraction performance is optimized, which minimizes the use of extraction solvents and reduces residual impurities in the final product. vapourtec.comresearchgate.net This method resulted in a very low process mass intensity (PMI) of 11.1, signifying a significant reduction in waste. vapourtec.com Furthermore, the effective removal of acidic residues eliminates the need for an additional, energy-intensive distillation step. vapourtec.comresearchgate.net Membrane-based separators, such as those from Zaiput Flow Technologies, are key to this process, offering a compact and efficient means of phase separation that can be integrated into continuous, modular processing systems. vapourtec.combeilstein-journals.org
Table 2: Advantages of Inline L-L Extraction and Membrane Separation
| Feature | Benefit | Reference |
|---|---|---|
| Inline pH Monitoring | Enables optimal extraction performance and minimizes solvent use. | vapourtec.com |
| Continuous Phase Separation | Eliminates the need for traditional, bulky separation equipment. | vapourtec.comresearchgate.net |
| Low Process Mass Intensity | Achieves a low PMI value of 11.1, indicating a highly efficient and green process. | vapourtec.com |
| Avoids Distillation | The efficient removal of impurities circumvents an energy-consuming purification step. | vapourtec.comresearchgate.net |
Enzymatic Synthesis and Biocatalytic Transformations
Lipase-Catalyzed Transesterification of Beta-Ketoesters
The transesterification of β-keto esters, such as this compound, is a valuable transformation in organic synthesis, and lipase-catalyzed methods offer a green and highly selective alternative to conventional chemical catalysis. rsc.orgtandfonline.com Various lipases have been employed for this purpose, with Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, being one of the most effective and widely studied biocatalysts. researchgate.netrsc.orgresearchgate.net
Lipase-catalyzed transesterification can be performed under mild, often solvent-free conditions, and the enzyme's selectivity allows for the transformation of β-keto esters in the presence of other ester types. rsc.orggoogle.com Research has shown that CAL-B can effectively catalyze the transesterification of this compound with a wide range of alcohols, including primary, secondary, allylic, and propargylic alcohols. rsc.org The reaction mechanism is believed to follow a Ping-Pong Bi-Bi model. researchgate.net Furthermore, the efficiency of this biocatalytic process can be significantly enhanced by microwave irradiation, which, in combination with solvent-free conditions, can lead to high yields (up to 96%) in less than two hours. tandfonline.comresearchgate.net The immobilized enzyme can often be recovered and reused multiple times without a significant loss of activity, adding to the economic and environmental benefits of the process. rsc.orgtandfonline.com
Table 3: Lipase Systems for Transesterification of this compound
| Lipase | Alcohol Substrate | Conditions | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 (CAL-B) | n-Butanol | Toluene solvent | Found to be the most active among lipases screened. | rsc.orgresearchgate.net |
| Novozym 435 (CAL-B) | 2- and 3-Pentanol | Solvent-free, Microwave irradiation | High yields (up to 96%) in <2 hours; synergy between biocatalysis and microwaves. | tandfonline.comresearchgate.net |
| CAL-B (Immobilized) | Primary & Secondary Alcohols | Solvent-free | General and chemoselective route to various β-keto esters. | rsc.org |
Stereoselective Reduction of this compound using Engineered E. coli Whole Cells
The asymmetric synthesis of chiral β-hydroxy esters from β-keto esters is of great interest, and engineered whole-cell biocatalysts have emerged as a powerful tool for these transformations. nih.gov Specifically, the stereoselective reduction of this compound (MAA) to methyl-(R)-3-hydroxybutyrate ((R)-HBME), an anti-Prelog reduction product, has been achieved with exceptional selectivity and productivity using engineered Escherichia coli cells. nih.govrsc.org
These engineered E. coli strains are designed to overexpress two key enzymes: a carbonyl reductase (AcCR) from Acetobacter sp., which catalyzes the target reduction, and a glucose dehydrogenase (GDH) from Bacillus subtilis for the in-situ regeneration of the NADPH cofactor. nih.gov Under optimized conditions, this dual-enzyme system within the whole cell converts MAA to (R)-HBME with an enantiomeric excess (e.e.) of over 99.9% and a maximum yield of 85.3% in 10 hours. nih.govrsc.org By implementing a fed-batch strategy to control pH, a high space-time yield of approximately 265 g L⁻¹ d⁻¹ was achieved, overcoming previous limitations of low substrate concentrations. nih.govrsc.org To improve the catalyst's robustness for industrial applications, the engineered E. coli cells have been immobilized in materials like calcium alginate. nih.gov Immobilization enhances thermal, pH, and storage stability, and allows for repeated use, though it can introduce mass transfer limitations that slow the initial reaction rate. nih.gov
Table 4: Performance of Engineered E. coli in Stereoselective Reduction of MAA
| Biocatalyst System | Product | Enantiomeric Excess (e.e.) | Yield | Key Feature | Reference |
|---|---|---|---|---|---|
| Engineered E. coli (AcCR + GDH) | Methyl-(R)-3-hydroxybutyrate | >99.9% | 85.3% | Fed-batch strategy for high productivity. | nih.govrsc.org |
| Immobilized Engineered E. coli | Methyl-(R)-3-hydroxybutyrate | >99.9% | 92% (after 4h) | Enhanced stability and reusability. | nih.gov |
| Engineered E. coli (ADH + FDH) | Methyl-(R)-3-hydroxybutyrate | - | 100% | Cofactor regeneration via formate (B1220265) dehydrogenase. | researchgate.net |
Enzymatic Synthesis of Hybrid Molecules (e.g., Acetoacetate–Ursodeoxycholic Acid)
Biocatalysis provides a precise and selective method for creating complex hybrid molecules by functionalizing natural products. A prime example is the chemo-enzymatic synthesis of novel hybrids of acetoacetate and ursodeoxycholic acid (UDCA), a bile acid. mdpi.com These new conjugates are of interest as potential therapeutic agents and as versatile synthetic scaffolds. mdpi.commdpi.com
The synthesis strategy relies on the high regioselectivity of Candida antarctica lipase B (CAL-B). In one step, CAL-B promotes the transesterification of this compound with the hydroxyl groups of UDCA. mdpi.com This enzymatic reaction selectively acylates the 3α-hydroxyl group, yielding 3α-acetoacetoxy UDCA with an isolated yield of 60%. mdpi.com
To achieve different substitution patterns, a combined chemo-enzymatic approach was used. A thermal condensation reaction between this compound and UDCA first produces the 3α,7β-bis-acetoacetoxy UDCA adduct in 80% yield. mdpi.comsciprofiles.com Subsequently, this bis-adduct is treated again with CAL-B, which catalyzes a regioselective alcoholysis of the ester group at the 3α position, affording 7β-acetoacetoxy UDCA in 82% yield. mdpi.comsciprofiles.com The utility of these hybrids as building blocks was then demonstrated by using the 3α-acetoacetoxy UDCA derivative in a multicomponent Biginelli reaction to create a more complex dihydropyrimidinone-UDCA conjugate. mdpi.comresearchgate.net
Table 5: Chemo-Enzymatic Synthesis of Acetoacetate-UDCA Hybrids
| Product | Synthesis Method | Key Reagent/Catalyst | Yield | Reference |
|---|---|---|---|---|
| 3α-acetoacetoxy UDCA | Regioselective Transesterification | Candida antarctica lipase B (CAL-B) | 60% | mdpi.com |
| 3α,7β-bis-acetoacetoxy UDCA | Thermal Condensation | Heat | 80% | mdpi.comsciprofiles.com |
| 7β-acetoacetoxy UDCA | Regioselective Alcoholysis | Candida antarctica lipase B (CAL-B) | 82% | mdpi.comsciprofiles.com |
Catalytic Systems in this compound Synthesis and Reactions
A wide array of catalytic systems are employed for both the synthesis of this compound and its subsequent use in a variety of chemical reactions. The choice of catalyst is crucial for achieving high yield, selectivity, and efficiency.
For the synthesis of MAA, catalysts are used in processes like the esterification of diketene with methanol. In continuous-flow microreactors, a combination of triethylamine and 4-methylbenzenesulfonic acid has proven effective. researchgate.net Alternatively, amine-type ionic liquids have been developed as stable and reusable catalysts for this reaction. google.com Another synthetic route, the condensation of dimethyl carbonate with acetone, utilizes alkali-promoted MgO catalysts.
Once synthesized, this compound serves as a versatile C-H acidic building block, particularly in multicomponent reactions, due to its reactive methylene (B1212753) group. atamanchemicals.comthieme-connect.com Various catalytic systems facilitate these transformations:
Transesterification: A broad range of catalysts are used, including traditional homogeneous acids (HCl, H₂SO₄), heterogeneous solid acids (Mo-ZrO₂, Amberlyst-15), and magnetically separable nano-catalysts like CuFe₂O₄. researchgate.net
Multicomponent Reactions: Lewis acids and other acid catalysts are frequently used. For instance, the Biginelli reaction to form dihydropyrimidinones and the Hantzsch dihydropyridine (B1217469) synthesis both famously utilize β-keto esters like MAA. atamanchemicals.com Other examples include the synthesis of 1,5-benzodiazepines and β-acetamido carbonyl compounds. thieme-connect.com
Enantioselective Hydrogenation: The hydrogenation of MAA over a tartaric acid-modified nickel catalyst is a classic example of enantioselective heterogeneous catalysis. The addition of acetic acid to the reaction has been shown to specifically accelerate the reaction on the enantio-differentiating sites, thereby improving the catalyst's performance. oup.com
C-C Bond Formation: A catalyst derived from the acid hydrolysis of bovine tendons has been used for the solvent-free reaction between salicylaldehyde (B1680747) and this compound to produce coumarins and chromenes. researchgate.net
Table 6: Examples of Catalytic Systems in MAA Synthesis and Reactions
| Reaction | Catalyst System | Substrates | Product Class | Reference |
|---|---|---|---|---|
| Synthesis (Esterification) | Triethylamine & TsOH | Diketene, Methanol | This compound | researchgate.net |
| Synthesis (Condensation) | Alkali-promoted MgO | Dimethyl Carbonate, Acetone | This compound | |
| Transesterification | Nano CuFe₂O₄ | This compound, Alcohols | β-Keto Esters | researchgate.net |
| Hydrogenation | Tartaric Acid-Modified Nickel | This compound | Chiral Hydroxy Esters | oup.com |
| Multicomponent Reaction | Acid Catalyst | Aromatic Aldehydes, 1,2-phenylenediamine, MAA | 1,5-Benzodiazepines | thieme-connect.com |
| Knoevenagel Condensation | Bovine Tendon Hydrolysate | Salicylaldehyde, MAA | Coumarins, Chromenes | researchgate.net |
Role of Acid Catalysts in Esterification
The esterification of diketene with methanol is a primary route for the industrial production of this compound. This process is often catalyzed by acids. Another method involves the esterification of methanol with a ketene (B1206846) dimer in the presence of an ionic liquid catalyst, such as n-butylamine nitrate, which has demonstrated high yields of up to 98% and purity levels exceeding 99%. evitachem.com The typical procedure involves dissolving methanol with the catalyst, followed by the dropwise addition of the ketene dimer and subsequent distillation to purify the this compound. evitachem.com
Solid acid catalysts are also employed in the synthesis of coumarins via the Pechmann reaction, which involves the reaction of a phenol (B47542) with a β-keto ester like this compound. For instance, a sulfated CexZr1−xO2 composite solid acid catalyst has been shown to be effective for this reaction under solvent-free conditions. iitm.ac.in The reaction of 1,3-dihydroxybenzene with this compound using this catalyst occurs within 77 minutes. iitm.ac.in
Application of Solid Base Catalysts
Solid base catalysts are instrumental in the synthesis of this compound through the methoxycarbonylation of acetone with dimethyl carbonate. evitachem.com Catalysts such as magnesium oxide (MgO) or alkali-promoted MgO are typically used to improve the efficiency of this reaction. evitachem.com Potassium has been identified as an effective promoter, enhancing yields when used in small quantities. evitachem.com The reaction generally involves heating the mixture at temperatures between 180 and 300 degrees Celsius for 1 to 10 hours. evitachem.com
Furthermore, solid base catalysts have been utilized in the transesterification of this compound. Hybrid materials based on silica (B1680970) sol-gel have been shown to catalyze the transesterification of β-ketoesters. conicet.gov.ar When this compound is heated with 3-phenyl-1-propanol (B195566) in the presence of a specific silica-based catalyst (SHF) in toluene, the corresponding β-ketoester is obtained in high yield. conicet.gov.ar Gel-entrapped base catalysts (GEBCs) have also been developed for the condensation of salicylaldehydes with this compound to produce 3-acetylcoumarins. rsc.org
Transition Metal Catalysis
The asymmetric heterogeneous hydrogenation of this compound is a significant reaction for producing optically active methyl 3-hydroxybutyrate (B1226725), a valuable chiral building block. sigmaaldrich.comtaylorfrancis.com Transition metal catalysts, particularly those based on nickel and ruthenium, are widely studied for this purpose. sigmaaldrich.comtaylorfrancis.comsioc-journal.cnsioc-journal.cn Porous organic polymers (POPs) have emerged as a promising support for these catalysts. sioc-journal.cnscispace.com For instance, a chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) functionalized POP, when complexed with ruthenium(II), acts as an efficient heterogeneous catalyst for the asymmetric hydrogenation of β-keto esters, demonstrating high activity and enantioselectivity. sioc-journal.cnscispace.com Similarly, knitting BINAP with aryl compounds using formaldehyde (B43269) dimethyl acetal (B89532) as a cross-linker has produced catalysts that show high activity and recyclability in the asymmetric hydrogenation of this compound. rsc.orgrsc.org
Tartaric acid-modified Raney nickel (TA-MRNi) is a well-established and industrially viable catalyst for the enantioselective hydrogenation of prochiral ketones like this compound. shokubai.orgdoi.org The addition of sodium bromide (NaBr) as a co-modifier often enhances the enantioselectivity. researchgate.netcapes.gov.br The modification of Raney nickel with (R,R)-tartaric acid and NaBr can lead to high optical yields of methyl 3-hydroxybutyrate. researchgate.net Studies have shown that the modification conditions, such as temperature, pressure, and pH, significantly influence the catalyst's performance. researchgate.netcapes.gov.br High enantiomeric excess (ee) of up to 92% has been achieved even at low hydrogen pressures (0.05-0.5 MPa). shokubai.org The presence of acetic acid in the reaction media can specifically accelerate the hydrogenation on the enantio-differentiating sites of the catalyst. oup.com
The effectiveness of these catalysts is also dependent on the support material. Ni/SiO2 catalysts modified with tartaric acid have been extensively studied. researchgate.netcdnsciencepub.com The interaction between the nickel particles and the silica support, as well as the nickel particle size, can influence the reaction rate and enantioselectivity. cdnsciencepub.com While the enantioselectivity appears to be independent of the metal particle size, the rate of hydrogenation is structure-sensitive. cdnsciencepub.com
Table 1: Enantioselective Hydrogenation of this compound (MAA) with Modified Nickel Catalysts
| Catalyst System | Modifier | Co-modifier | Pressure (MPa) | Temperature (K) | Enantiomeric Excess (ee) (%) | Reference |
|---|---|---|---|---|---|---|
| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 0.05-0.5 | 333 | 92 | shokubai.org |
| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 9 | 373 | High | researchgate.net |
| Raney Nickel | (R,R)-Tartaric Acid | NaBr | 0.2 | 333 | 82 | akjournals.com |
| Raney Nickel | Disodium Tartrate / Tartaric Acid | NaBr | - | - | 84 | hud.ac.uk |
| Raney Nickel | (R,R)-Tartaric Acid | NaBr | - | - | 88 | researchgate.net |
Titanium tetrachloride (TiCl4) is a versatile promoter for various condensation reactions involving this compound. rsc.orgresearchgate.netnih.gov In the presence of a base like triethylamine (Et3N), TiCl4 facilitates the three-component condensation of this compound, isobutyraldehyde, and indole (B1671886). rsc.orgresearchgate.netnih.govresearchgate.net The reaction proceeds through three key steps, all promoted by titanium:
Formation of the titanium enolate of this compound. rsc.orgresearchgate.netnih.gov
Knoevenagel condensation of the enolate with the aldehyde. rsc.orgresearchgate.netnih.gov
Michael addition of indole to the resulting Knoevenagel adduct. rsc.orgresearchgate.netnih.gov
This methodology allows for the synthesis of polyfunctionalized indole derivatives. researchgate.net Titanium tetrachloride has also been used in the stereocontrolled synthesis of complex molecules, such as in the aldol (B89426) condensation of the bistrimethylsilyl enol ether of this compound with 2-benzyloxyhexanal. rsc.org Furthermore, nano-TiCl4/SiO2 has been developed as an efficient heterogeneous solid acid catalyst for the one-pot, five-component synthesis of highly functionalized tetrahydropyridines from anilines, aldehydes, and ethyl acetoacetate. ias.ac.in
Enzyme Catalysis (e.g., Lipases, Carbonyl Reductases, Glucose Dehydrogenase)
Enzymatic catalysis offers a green and highly selective alternative for reactions involving this compound.
Lipases: Lipases are widely used for the transesterification of this compound with various alcohols to produce other acetoacetate esters. researchgate.netresearchgate.netdntb.gov.ua Supported lipases, such as Novozym 435, have been found to be highly active for this transformation. researchgate.net The reaction kinetics often follow a ping-pong bi-bi mechanism. researchgate.net Lipase-catalyzed reactions can be carried out in non-aqueous media, under mild conditions, to synthesize important β-keto esters like n-butyl acetoacetate. researchgate.net Lipases have also been employed in the synthesis of partial acylglycerols of acetoacetate and in one-pot multicomponent reactions for the synthesis of isoxazole-5(4H)-ones. researchgate.nettandfonline.com
Carbonyl Reductases and Glucose Dehydrogenase: Carbonyl reductases are powerful biocatalysts for the asymmetric reduction of the keto group in this compound to produce chiral β-hydroxy esters. acs.orgnih.govplos.orgrsc.org A carbonyl reductase from Acetobacter sp. has been shown to catalyze the anti-Prelog reduction of this compound to methyl-(R)-3-hydroxybutyrate with excellent enantioselectivity (>99.9% ee) and high yield. nih.govplos.orgrsc.orgrsc.org
To overcome the need for expensive coenzymes like NADPH, these reductase systems are often coupled with a coenzyme regeneration system. nih.govrsc.orgnih.govresearchgate.net Glucose dehydrogenase (GDH) is frequently used for this purpose, oxidizing glucose to regenerate the NADPH consumed by the carbonyl reductase. nih.govrsc.orgnih.govmdpi.com Engineered E. coli cells co-expressing both a carbonyl reductase and a glucose dehydrogenase have been developed as efficient whole-cell biocatalysts for the production of (R)-methyl 3-hydroxybutyrate from this compound. nih.govrsc.orgnih.gov This system allows for high substrate concentrations and excellent product yields and enantioselectivities. nih.govrsc.org
Table 2: Enzymatic Reduction of this compound (MAA)
| Enzyme System | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Carbonyl Reductase (from Acetobacter sp.) & Glucose Dehydrogenase (from Bacillus subtilis) in engineered E. coli | (R)-Methyl 3-hydroxybutyrate | >99.9 | 85.3 | Whole-cell biocatalysis with in-situ coenzyme regeneration. | nih.govrsc.org |
| Reductase (from Bakers' Yeast) | (R)-Methyl 3-hydroxybutyrate | >98 | - | Purified enzyme, NADPH-dependent. | acs.org |
| Carbonyl Reductase (from Acetobacter sp.) | (R)-Methyl 3-hydroxybutyrate | >99 | 80.2 | Purified enzyme, anti-Prelog stereoselectivity. | plos.org |
Microwave-Assisted Catalysis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, and its application in processes involving this compound is noteworthy. This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating.
One prominent application is in the Pechmann condensation for the synthesis of coumarin (B35378) derivatives. For instance, 4-methyl coumarins have been synthesized by reacting ethyl acetoacetate with various phenols under microwave irradiation. rasayanjournal.co.inresearchgate.net In a particular study, the reaction of resorcinol (B1680541) and ethyl acetoacetate to produce 7-hydroxy-4-methyl coumarin was optimized. rasayanjournal.co.inresearchgate.net The use of Lewis acid catalysts like SnCl₂·2H₂O and AlCl₃ was explored, with SnCl₂·2H₂O proving effective. rasayanjournal.co.inresearchgate.net The optimal yield of 55.25% was achieved with a 1:1 molar ratio of resorcinol to ethyl acetoacetate, 10 mol% of SnCl₂·2H₂O, and a reaction time of 260 seconds under solvent-free conditions with 800W microwave irradiation. rasayanjournal.co.inresearchgate.net
| Reactants | Catalyst (mol%) | Solvent | Method | Time (s) | Yield (%) | Reference |
| Resorcinol, Ethyl Acetoacetate | SnCl₂·2H₂O (10) | None | Microwave (800W) | 260 | 55.25 | rasayanjournal.co.inresearchgate.net |
| Resorcinol, Ethyl Acetoacetate | AlCl₃ | None | Microwave | - | - | rasayanjournal.co.inresearchgate.net |
Another significant application of microwave assistance is in the transesterification of this compound . The enzymatic transesterification of this compound with various alcohols, catalyzed by immobilized lipases like Novozym 435, has shown a synergistic effect between the enzyme and microwave irradiation. researchgate.net This synergy enhances reaction rates, with microwave-assisted reactions showing a significant increase in conversion in the initial minutes compared to conventionally heated systems. researchgate.net For example, the lipase-catalyzed transesterification of this compound saw a 2.2 to 4.6-fold enhancement in enzyme activity under microwave irradiation. researchgate.net
Microwave irradiation has also been effectively used in multicomponent reactions to synthesize heterocyclic compounds. The synthesis of highly substituted 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved through a one-pot reaction of aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation without a catalyst. clockss.org This method proved to be rapid and efficient, yielding the desired products in excellent yields (85–93%). clockss.org Similarly, the Combes synthesis of 2-methyl-4-quinolinones from anilines and ethyl acetoacetate was significantly improved by using microwave irradiation (400W) in the presence of an acidic resin catalyst, NKC-9, under solvent-free conditions, drastically reducing the reaction time to 1.5 minutes. asianpubs.org
Furthermore, microwave-assisted synthesis has been employed in the Biginelli reaction for producing 3,4-dihydropyrimidin-2(1H)-ones. A mixture of an aldehyde, this compound, and urea (B33335) or thiourea (B124793) was irradiated in a microwave oven at 420W, leading to the efficient formation of the target compounds. rasayanjournal.co.in
Reaction Mechanism Elucidation
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Detailed Mechanistic Studies of Esterification Reactions
The esterification of diketene with methanol to produce this compound is a significant industrial process. arxada.comgoogle.com Mechanistic studies have revealed that this reaction can be catalyzed by different agents in various stages. google.com For instance, a process utilizing a composite catalyst involves adding triethylenediamine before the esterification reaction, followed by the addition of concentrated sulfuric acid after the initial reaction. google.com In another approach, the reaction is catalyzed by alkali-promoted MgO, where it is proposed that the reaction proceeds via the abstraction of an α-hydrogen from acetone by basic sites on the catalyst. researchgate.net
The transesterification of this compound with alcohols, particularly when catalyzed by enzymes under microwave irradiation, has been found to follow a Ping Pong Bi-Bi mechanism. researchgate.net This model, which involves the formation of a covalent enzyme-substrate intermediate, has been validated by the good agreement between theoretical predictions and experimental data. researchgate.net
Understanding Multicomponent Reaction Mechanisms
This compound is a key component in many multicomponent reactions (MCRs), and understanding their mechanisms is an active area of research. researchgate.net
The Biginelli reaction , which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester like this compound, and urea, has been mechanistically scrutinized. wikipedia.orgfrontiersin.org While several pathways were initially proposed, extensive studies using NMR spectroscopy and computational methods have provided strong evidence for a mechanism involving an N-acyliminium ion intermediate. acs.orgnih.govsci-hub.se This key intermediate is formed from the acid-catalyzed condensation of the aldehyde and urea. acs.orgnih.gov The enol form of this compound then attacks this iminium ion, leading to an open-chain ureide which subsequently cyclizes to form the dihydropyrimidine (B8664642) product. acs.org There is no significant evidence to support an initial aldol condensation between the aldehyde and this compound as the primary pathway. acs.orgnih.gov
The Hantzsch dihydropyridine synthesis is another important MCR where this compound is a common reactant. wikipedia.orgasianpubs.org This reaction, producing 1,4-dihydropyridines, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org Mechanistic studies suggest that the reaction can proceed through multiple pathways depending on the reactants and conditions. wikipedia.orgscispace.com One proposed mechanism involves the initial formation of an enamine from this compound and ammonia, and a Knoevenagel condensation product from the aldehyde and another molecule of this compound. scispace.comnih.gov These two intermediates then combine and cyclize to form the dihydropyridine ring. nih.gov
Mechanisms of Heterocyclic Ring Formation (e.g., Pyrazolinone Synthesis)
The synthesis of pyrazolones, a class of heterocyclic compounds with significant applications, often involves the reaction of this compound with hydrazine (B178648) derivatives. ias.ac.inpsu.edu The mechanism of this condensation has been investigated using techniques like 13C NMR spectroscopy. psu.edu
The reaction between a hydrazine and a β-ketoester like this compound typically proceeds via the initial attack of the least hindered nitrogen atom of the hydrazine on the keto-carbonyl group of the this compound. psu.edu This is followed by intramolecular cyclization with the elimination of an alcohol molecule to form the pyrazolone (B3327878) ring. ias.ac.in For example, in the reaction of phenylhydrazine (B124118) with ethyl acetoacetate, a phenylhydrazone intermediate is formed, which then undergoes thermal conversion to 1-phenyl-3-methyl-2-pyrazolin-5-one. psu.edu Similarly, the reaction with methyl hydrazine leads to the formation of 1,3-dimethyl-5-pyrazolone (B118827) through an intramolecular cyclization that liberates water. ias.ac.in
Enolate Formation and Reactivity in Condensation Reactions
The reactivity of this compound is largely governed by the acidity of its α-protons and the subsequent formation of an enolate ion. mlsu.ac.inbrahmanandcollege.org.in The methylene group flanked by two carbonyl groups is particularly acidic, and its deprotonation by a base leads to a resonance-stabilized enolate. mlsu.ac.inwikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile and is central to many condensation reactions. wikipedia.orgucla.edu
In the Claisen condensation , which can be used to synthesize β-keto esters, an enolate attacks the carbonyl carbon of another ester molecule. mlsu.ac.inucla.edu The formation of this compound itself can be achieved through the base-promoted Claisen condensation of methyl acetate. ucla.edu
The Knoevenagel condensation is another key reaction where the enolate of this compound plays a crucial role. reddit.com In TiCl₄-promoted condensations, theoretical and experimental studies have shown that the reaction proceeds in three titanium-promoted steps: 1) formation of the titanium enolate of this compound, 2) a Knoevenagel condensation between this enolate and an aldehyde, and 3) a subsequent Michael addition if an appropriate acceptor is present. rsc.orgrsc.orgacs.org NMR studies have provided evidence for the formation of the titanium enolate, observing a significant shift in the α-carbon signal upon the addition of TiCl₄ and a base like triethylamine. rsc.org
Advanced Spectroscopic and Computational Characterization of Methyl Acetoacetate
Tautomerism and Conformational Analysis
The structural and energetic properties of methyl acetoacetate (B1235776) are significantly influenced by tautomerism and conformational flexibility. The molecule exists as an equilibrium mixture of diketo and enol tautomers, with the position of this equilibrium being highly sensitive to the physical state (gas, liquid, or solid) and the solvent environment.
Methyl acetoacetate (MAA) exhibits a pronounced difference in its tautomeric composition between the gas phase and condensed phases. In the gas phase, the enol form is the dominant species. Experimental studies, including gas electron diffraction (GED) and IR matrix spectroscopy, have shown that at 309 K, MAA vapor consists of approximately 80% enol and 20% diketo tautomer. acs.orgscispace.com Gas-phase ¹H NMR studies conducted between 377 and 417 K also confirm the presence of both tautomers, with the equilibrium favoring the enol form to a greater extent than in condensed phases. researchgate.netresearchgate.netdatapdf.com The relative enthalpy difference (ΔH°) between the enol and keto forms in the gas phase has been determined to be approximately -12.7 ± 2.5 kJ/mol, indicating the higher stability of the enol tautomer. nist.gov
In contrast, in the liquid state at room temperature, the equilibrium shifts dramatically towards the diketo form. researchgate.netpsu.edu ¹H and ¹³C NMR spectra of liquid MAA at ambient temperature indicate that it exists almost exclusively as the diketo tautomer. scispace.comresearchgate.net The preference for the diketo form in the liquid phase is attributed to intermolecular interactions. However, vibrational spectra of the liquid have been interpreted to suggest a minor contribution from the enol form. researchgate.netpsu.edu At elevated temperatures (423 K) in the liquid phase, a mixture of both tautomers is observed, though the diketo form still prevails. researchgate.netpsu.edu The solvent also plays a crucial role; polar solvents tend to stabilize the keto form, thus decreasing the proportion of the enol tautomer. semanticscholar.org
Table 1: Tautomeric Composition of this compound in Different Phases
| Phase | Temperature (K) | % Enol | % Diketo | Method |
|---|---|---|---|---|
| Gas | 309 | 80 (±7) | 20 (±7) | GED acs.orgresearchgate.net |
| Gas | 373-445 | Predominantly Enol | - | ¹H NMR datapdf.com |
| Liquid | Room Temp. | ~0 | ~100 | ¹H/¹³C NMR scispace.comresearchgate.net |
| Liquid | 423 | Minor | Prevailing | NMR researchgate.netpsu.edu |
Quantum chemical calculations have been extensively employed to investigate the relative stabilities of the tautomers and conformers of this compound. These theoretical studies have been crucial for interpreting experimental data and understanding the underlying energetic landscape of the molecule. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) have been widely used. acs.orgresearchgate.net
Computational results consistently predict the existence of one stable enol form, which features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, forming a six-membered ring. acs.orgscispace.com For the diketo tautomer, calculations predict multiple stable conformers. acs.orgresearchgate.net
There is a notable difference in the predictive accuracy of various computational methods regarding the tautomeric equilibrium. Calculations using the B3LYP hybrid method (with basis sets like 6-31G** and 6-31++G) show excellent agreement with experimental findings, correctly predicting that the enol tautomer is the major form in the gas phase. acs.orgresearchgate.net In contrast, calculations at the MP2 level of theory (with 6-31G and 6-311G(2df) basis sets) incorrectly predict a strong preference for the diketo form, which contradicts experimental gas-phase data. acs.orgpsu.edu This discrepancy highlights that accurate prediction of the keto/enol equilibrium for β-dicarbonyl compounds may require more sophisticated methods than MP2. researchgate.net DFT calculations have also been used to explore the geometries of the most stable conformers of both the enol and diketo forms. scispace.comreading.ac.uk
Table 2: Comparison of Computational Methods for Gas-Phase Tautomer Prediction
| Method | Basis Set | Predicted Dominant Tautomer | Agreement with Experiment |
|---|---|---|---|
| B3LYP | 6-31G, 6-31++G | Enol | Good acs.orgresearchgate.net |
| MP2 | 6-31G**, 6-311G(2df) | Diketo | Poor acs.orgpsu.edu |
Gas Electron Diffraction (GED) is a powerful experimental technique for determining the molecular structure of compounds in the gas phase. For this compound, GED studies have provided direct evidence for the tautomeric equilibrium and the geometric parameters of the dominant species.
A GED investigation performed at a nozzle temperature of 309 K revealed that gaseous this compound is a mixture of 80(±7)% enol tautomer and 20(±7)% diketo form. acs.orgresearchgate.net The analysis confirmed the presence of only one enol conformer, where the hydroxyl group is adjacent to the methyl group (CH₃OC(O)−CH=C(OH)CH₃). acs.org This structure is stabilized by a strong intramolecular hydrogen bond. The GED analysis was unable to differentiate between the various diketo conformers predicted by quantum chemical calculations due to their similar structures and low abundance. acs.orgresearchgate.net These experimental findings from GED are corroborated by IR matrix spectroscopy and are in close agreement with the predictions from B3LYP calculations. acs.orgpsu.edu
Spectroscopic Investigations
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an invaluable tool for studying the keto-enol tautomerism of this compound, as the keto and enol forms have distinct proton signals. The rate of interconversion between the tautomers is slow enough on the NMR timescale to allow for the observation of separate spectra for each form.
In the liquid phase (neat or in solution), ¹H NMR spectra at room temperature show that this compound exists almost entirely in the diketo form. scispace.comresearchgate.net However, ¹H NMR studies of gaseous this compound at elevated temperatures (377–417 K) show signals for both the keto and enol tautomers. researchgate.netdatapdf.compsu.edu This demonstrates the shift in equilibrium towards the enol form in the gas phase. The chemical shift of the enolic proton (O-H) provides insight into the strength of the intramolecular hydrogen bond. In the gas phase, the enolic proton of this compound resonates at approximately 11.97 ppm. semanticscholar.org
Table 3: Characteristic ¹H NMR Chemical Shifts (δ) for this compound Tautomers
| Tautomer | Proton | Phase | Chemical Shift (ppm) |
|---|---|---|---|
| Enol | =CH | - | - |
| Enol | O-H | Gas | 11.97 semanticscholar.org |
| Enol | O-H | Pure Liquid | 11.96 semanticscholar.org |
| Keto | -CH₂- | - | - |
| Keto | CH₃ (acetyl) | - | - |
| Keto | OCH₃ | - | - |
Note: Specific chemical shifts for all protons are dependent on solvent and temperature and are not all available in the provided context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon framework of this compound and studying its keto-enol tautomerism. The chemical shifts of the carbon atoms provide detailed information about their local electronic environments, which differ significantly between the keto and enol forms.
In the liquid state at room temperature, ¹³C NMR spectra suggest that this compound exists almost exclusively in the diketo form. psu.edu However, studies at higher temperatures have shown the presence of both tautomers. psu.edu For instance, at 423 K, a mixture of both the predominant diketo form and the enol form is observed in the liquid phase. psu.edu
The ¹³C NMR spectrum of the keto form of this compound typically shows distinct signals for the carbonyl carbons, the methylene (B1212753) carbon, and the methyl carbons. The carbonyl carbon of the ketone group appears at a lower field (higher ppm) compared to the ester carbonyl carbon due to differences in their electronic environments.
The formation of a titanium enolate from this compound has been monitored using ¹³C NMR. rsc.org The addition of TiCl₄ to a solution of this compound in CD₂Cl₂ at 25 °C resulted in a significant upfield shift of the α-carbon from δ = 50.1 ppm to 45.1 ppm. rsc.org Subsequent addition of triethylamine (B128534) led to the formation of the titanium enolate, with the α-carbon signal shifting dramatically downfield to 96.7 ppm. rsc.org This large change in chemical shift is indicative of the change in hybridization and electronic environment of the α-carbon upon enolate formation. rsc.org
In a reaction with acetohydrazide, the disappearance of the ketone carbonyl peak at 207 ppm in the ¹³C NMR spectrum of this compound and the appearance of a new peak at 156 ppm confirmed the formation of an imine. researchgate.net
Table 1: ¹³C NMR Chemical Shifts (ppm) for this compound and its Titanium Enolate rsc.org
| Species | α-Carbon (Cα) |
|---|---|
| This compound | 50.1 |
| + TiCl₄ (1 equiv) | 45.2 |
| + Et₃N (1 equiv) | 96.7 |
Solvent: CD₂Cl₂, T = 25.0 °C
Application in Reaction Monitoring and Intermediate Identification
NMR spectroscopy is an invaluable technique for monitoring reaction progress and identifying transient intermediates involving this compound. Its non-destructive nature allows for the in-situ analysis of reaction mixtures over time.
The keto-enol tautomerism of this compound has been studied in the gas phase using ¹H NMR at temperatures between 377 and 417 K, revealing a mixture of both tautomers. psu.edu The ability to quantify the relative amounts of the keto and enol forms is crucial for understanding reaction mechanisms where one tautomer might be more reactive than the other.
The formation of enolates, key intermediates in many reactions of β-keto esters, can be directly observed and characterized by NMR. As previously mentioned, the reaction of this compound with TiCl₄ and triethylamine to form a titanium enolate was successfully followed by ¹³C NMR, providing clear evidence of the intermediate's formation. rsc.org The significant changes in the chemical shifts of the α-carbon serve as a diagnostic marker for enolate formation. rsc.org
Furthermore, in the reaction of this compound with acetohydrazide, ¹³C NMR was used to confirm the formation of the imine product by observing the disappearance of the ketone carbonyl signal and the appearance of a new imine carbon signal. researchgate.net This demonstrates the utility of NMR in identifying the products of reactions involving this compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods are particularly useful for studying the keto-enol tautomerism of this compound, as the vibrational frequencies of the functional groups differ significantly between the two forms.
In a study combining experimental and theoretical approaches, the vibrational spectra of this compound were analyzed in various solvents. researchgate.net The presence of two keto forms was confirmed by strong IR bands in the 1755-1715 cm⁻¹ region. researchgate.net The chelated ring of the cis-enol form was identified by two medium intensity bands at 1654 and 1630 cm⁻¹. researchgate.net
Gas electron diffraction (GED) supplemented by IR matrix isolation spectroscopy has also been employed to investigate the tautomeric and conformational properties of gaseous this compound. psu.edu The IR (matrix) spectrum confirmed the presence of a mixture of enol and diketo tautomers, with the enol form being predominant. psu.edu
Theoretical calculations at the B3LYP/6-311++G** level have been used to compute the harmonic and anharmonic vibrational frequencies of the most stable cis-enol and keto forms, which were then compared with experimental IR and Raman data. researchgate.net This combined approach allows for a more detailed and accurate assignment of the observed vibrational bands.
Table 2: Key Experimental IR Bands for this compound researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
| 1755-1715 | C=O stretching (keto forms) |
| 1654 | Chelated ring (cis-enol form) |
| 1630 | Chelated ring (cis-enol form) |
UV Spectroscopy for Electronic Structure and Hydrogen Bonding
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and can be used to study factors influencing the electronic structure, such as keto-enol tautomerism and hydrogen bonding.
The UV spectrum of this compound in alcohol shows a maximum absorption at 240 nm. nih.gov In a study of a sodium chlorite-iodine-methyl acetoacetate oscillatory reaction, the system was monitored at a wavelength of 297 nm. niscpr.res.in Another investigation of a similar oscillatory system reported two absorption peaks at 289 nm and 350 nm, characteristic of the triiodide ion. researchgate.net
The keto-enol equilibrium of this compound is influenced by the solvent polarity, which can be observed through UV spectroscopy. Studies have shown that the content of the keto forms increases in polar solvents. researchgate.net This is because polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions.
Furthermore, UV spectra, in conjunction with frontier molecular orbital analysis, have indicated that the intramolecular hydrogen bond in the enol form of this compound is weaker than that in acetylacetone (B45752). researchgate.netum.ac.ir This is attributed to the presence of the electron-withdrawing methoxy (B1213986) group in this compound, which reduces the electron density on the carbonyl oxygen involved in the hydrogen bond.
X-ray Photoelectron Spectroscopy (XPS) in Adsorption Studies
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms on a surface. It has been instrumental in studying the adsorption of this compound on various metal surfaces, which is crucial for understanding its behavior in heterogeneous catalysis.
Studies of this compound adsorption on Ni{100} and Ni{111} surfaces have been conducted using XPS. reading.ac.ukacs.orgscispace.comresearchgate.net On Ni{100}, XPS revealed that this compound forms stable multilayers at low temperatures (desorbing between 200 K and 220 K) and a single chemisorbed layer at higher temperatures, which decomposes between 300 K and 350 K. reading.ac.ukacs.org The C 1s and O 1s XPS spectra showed multiple peaks, indicating the presence of different chemical species, including intact molecules and dissociation products. reading.ac.uk For instance, in the C 1s region, peaks were observed at 283.0, 283.8, 285.3, 286.8, 288.2, and 289.2 eV, with the lower binding energy peaks attributed to dissociation products. reading.ac.uk
On Ni{111}, the chemisorbed layer of this compound is stable up to 250 K, with decomposition occurring above this temperature. scispace.comresearchgate.net The O 1s spectra of the chemisorbed layer displayed two distinct peaks at 531.2 eV and 533.1 eV. scispace.com The C 1s spectra were more complex, with features assigned to different carbon atoms within the adsorbed molecule and its fragments. scispace.com
XPS studies have also provided evidence that adsorbed this compound can exist partially in the enol form on nickel surfaces. oup.comcapes.gov.br This is a significant finding as the tautomeric form of the reactant can influence the stereochemical outcome of catalytic reactions.
Table 3: C 1s and O 1s XPS Peak Positions (eV) for this compound on Ni{100} reading.ac.uk
| Region | Binding Energy (eV) | Assignment |
| C 1s | 283.0, 283.8 | Dissociation products |
| C 1s | 285.3, 286.8, 288.2, 289.2 | Intact MAA |
| O 1s | - | - |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy in Adsorption Studies
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is another powerful surface science technique that provides information about the orientation and electronic structure of adsorbed molecules.
In conjunction with XPS, NEXAFS has been used to characterize the adsorption complex of this compound on Ni{100} and Ni{111} surfaces. reading.ac.ukscispace.com On Ni{100}, angle-resolved O K-edge NEXAFS spectra were used to probe the orientation of the adsorbed molecules. reading.ac.uk The analysis, combined with DFT calculations, suggested that the molecular plane of the enolate species is tilted by about 50° with respect to the surface. reading.ac.ukacs.org
On the Ni{111} surface, O K-edge NEXAFS spectra of a saturated chemisorbed layer showed a strong π* resonance with two peaks at 530.9 eV and 532.2 eV, which exhibited strong angular dependence. scispace.com This angular dependence allows for the determination of the orientation of the C=O bonds with respect to the surface. The analysis indicated large C=O bond angles of 49° and 62.5° with respect to the surface plane. scispace.com These findings, supported by DFT calculations, pointed to a deprotonated enol species with bidentate coordination as the dominant species at 250 K. scispace.comresearchgate.net
The combination of XPS and NEXAFS provides a comprehensive picture of the chemical state, coordination, and orientation of this compound on catalyst surfaces, which is essential for understanding the mechanisms of surface-catalyzed reactions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and structural elucidation of organic compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The NIST WebBook provides a reference mass spectrum for this compound. nist.govnist.gov A publicly available mass spectrum shows peaks at various m/z values, which can be attributed to different fragmentation pathways of the parent molecule. massbank.eu
HRMS has been utilized to confirm the elemental composition of products in reactions involving this compound. For example, in a TiCl₄-promoted condensation reaction, the product was characterized by ESI-HRMS, which provided an accurate mass measurement consistent with the expected molecular formula. rsc.org
The fragmentation pattern of this compound in its mass spectrum can be rationalized by considering the cleavage of bonds adjacent to the carbonyl groups and the ester functionality. Common fragmentation pathways include the loss of a methoxy group (•OCH₃), an acetyl group (CH₃CO•), and other neutral fragments.
Computational Modeling of Reactions and Interactions
Computational chemistry provides powerful tools to investigate the behavior of this compound (MAA) at a molecular level. Through techniques like Density Functional Theory (DFT), researchers can model complex phenomena such as surface adsorption, reaction mechanisms, and intramolecular interactions with high accuracy. These theoretical studies complement experimental findings, offering detailed insights into the geometry, energetics, and electronic structure of MAA in various chemical environments.
The adsorption of this compound on nickel surfaces is of significant interest, particularly in the context of heterogeneous enantioselective catalysis, where Ni-based catalysts are used for the hydrogenation of β-keto esters like MAA. acs.orgresearchgate.net Computational modeling, primarily using DFT, has been instrumental in elucidating the nature of the adsorption complex.
Combined experimental and theoretical studies on the adsorption of MAA on Ni{111} and Ni{100} surfaces have revealed that the most stable chemisorbed species is a deprotonated enolate form of MAA. acs.orgscispace.com This enolate exhibits a bidentate coordination to the nickel surface through its two oxygen atoms. acs.orgresearchgate.netreading.ac.uk On the Ni{100} surface, this bidentate enolate is the predicted most stable species, a finding that shows good agreement with X-ray photoelectron spectroscopy and X-ray absorption data. acs.orgreading.ac.uk The molecular plane of the adsorbed MAA is tilted by approximately 50° with respect to the surface plane, a geometric feature that introduces symmetry breaking and is considered a potential mechanism for enantioselective hydrogenation. acs.org
On the Ni{111} surface, DFT modeling also predicts the bidentate, deprotonated enol species to be the dominant form on the flat surface at 250 K. researchgate.netscispace.comreading.ac.uk While calculations suggest that the presence of Ni adatoms on the surface could lead to even stronger MAA adsorption, the formation of these adatom-adsorption complexes appears to be kinetically hindered at low temperatures. researchgate.netscispace.comreading.ac.uk The chemisorbed layer on Ni{111} is stable up to 250 K, after which it begins to decompose. researchgate.netscispace.com Below 150 K, MAA forms stable multilayers on the surface. researchgate.netreading.ac.uk
The interaction of MAA with (S)-glutamic acid modified Ni{111} surfaces has also been investigated. At a modification temperature of 300 K, MAA adsorbs in its diketo tautomeric form, showing evidence of a 1:1 interaction with the zwitterionic glutamate. acs.org However, when the modification occurs at 350 K, MAA adsorbs exclusively as the enol tautomer. acs.org
Table 1: Calculated Adsorption Characteristics of this compound on Nickel Surfaces
| Surface | Most Stable Adsorbate Species | Coordination | Key Geometric Feature | Supporting Method | Reference |
|---|---|---|---|---|---|
| Ni{100} | Deprotonated Enolate | Bidentate (via O atoms) | Molecular plane tilted ~50° to surface | DFT | acs.orgreading.ac.uk |
| Ni{111} (flat) | Deprotonated Enolate | Bidentate (via O atoms) | Dominant species at 250 K | DFT | researchgate.netscispace.comreading.ac.uk |
| Ni{111} (with adatoms) | Deprotonated Enolate | Bidentate (via O atoms) | Stronger adsorption, but kinetically hindered | DFT | scispace.comreading.ac.uk |
| (S)-Glutamic Acid / Ni{111} (300 K) | Diketo Tautomer | 1:1 interaction with modifier | - | RAIRS | acs.org |
| (S)-Glutamic Acid / Ni{111} (350 K) | Enol Tautomer | - | - | RAIRS | acs.org |
Computational studies are crucial for mapping the energy landscapes of chemical reactions involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed reaction energy profiles that reveal the mechanism and kinetics of a transformation. rsc.orgresearchgate.netrsc.orgnih.gov
A notable example is the TiCl₄-promoted condensation of this compound, isobutyraldehyde, and indole (B1671886). rsc.orgresearchgate.netresearchgate.net DFT calculations were used to evaluate the energy profiles of plausible reaction pathways. The results indicated a three-step mechanism:
Formation of the titanium enolate of this compound. rsc.orgresearchgate.net
A Knoevenagel condensation between the enolate and the aldehyde. rsc.orgresearchgate.net
A subsequent Michael addition of indole to the resulting Knoevenagel adduct. rsc.orgresearchgate.net
The calculations of the energy profile for the Michael addition step showed that the initial step, the attack of indole on the Knoevenagel adduct, is slow, with calculated activation enthalpies ranging from 12 to 16 kcal mol⁻¹. rsc.org In contrast, the following step, which involves the restoration of the indole's aromaticity, was found to be nearly barrierless. rsc.org Transition state structures for these key steps have been located and characterized using computational methods, providing a three-dimensional picture of the reaction pathway. rsc.orgresearchgate.net
Similarly, in the reaction between S-methylisothiosemicarbazide and this compound, DFT calculations using the B3LYP functional were employed to investigate the mechanism. The study of the energy profiles for different potential pathways revealed that the reaction is thermodynamically controlled. researchgate.net
Table 2: Calculated Energy Barriers for Reactions Involving this compound
| Reaction | Step | Computational Method | Calculated Activation Enthalpy (kcal mol⁻¹) | Reference |
|---|---|---|---|---|
| TiCl₄-promoted Michael Addition | Indole attack on Knoevenagel adduct | DFT | 12 - 16 | rsc.org |
| TiCl₄-promoted Michael Addition | Restoration of indole aromaticity | DFT | ~0 (Essentially barrierless) | rsc.org |
| Conversion of ML to GVL on UiO-66 | Hydrogen transfer (TS2-3) | DFT | 14.1 (0.61 eV) | nih.govacs.org |
| Conversion of ML to GVL on UiO-66 | Intramolecular nucleophilic attack (TS5-6) | DFT | 3.0 (0.13 eV) | nih.govacs.org |
Quantum chemical calculations provide quantitative estimates of thermodynamic properties such as enthalpy (ΔH) and Gibbs free energy (ΔG). These values are essential for determining the feasibility and spontaneity of a reaction under specific conditions. Methods like DFT, often with the B3LYP functional, and more advanced composite methods like G3B3, are commonly used for this purpose. researchgate.netrsc.orguni-muenchen.deresearchgate.net
The G3B3 method, a variant of Gaussian-3 theory, utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level to achieve high accuracy in energy calculations. uni-muenchen.deresearchgate.net Such methods are valuable for studying tautomeric equilibria, for example, by calculating the relative enthalpies and free energies of the keto and enol forms of this compound.
Table 3: Calculated Thermodynamic Data for the Knoevenagel Condensation of this compound and Isobutyraldehyde
| Product Isomer | Reaction Enthalpy (ΔH) (kcal mol⁻¹) | Reaction Free Energy (ΔG) (kcal mol⁻¹) | Computational Method | Reference |
|---|---|---|---|---|
| Z-isomer (6.1) | -28.5 | -19.3 | DFT (B3LYP) | rsc.org |
| E-isomer (6.2) | -22.9 | -14.5 | DFT (B3LYP) | rsc.org |
The keto-enol tautomerism of this compound involves the formation of a stable intramolecular hydrogen bond in the cis-enol form. The nature and strength of this bond can be investigated in detail using computational methods like the Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis. researchgate.netionike.com
AIM analysis, developed by Bader, examines the topology of the electron density (ρ(r)) to characterize chemical bonding. mdpi.comfrontiersin.org The presence of a bond path and a bond critical point (BCP) between the hydrogen donor and acceptor atoms is a clear indicator of a hydrogen bond. mdpi.com Topological parameters at the BCP, such as the electron density itself and its Laplacian (∇²ρ(r)), provide quantitative measures of the bond's strength and nature. mdpi.comfrontiersin.org For the cis-enol form of this compound, AIM analysis can be used to characterize the conventional O-H···O=C intramolecular hydrogen bond. researchgate.net
NBO analysis provides insights into orbital interactions and charge transfer, which are fundamental to hydrogen bonding. researchgate.net The strength of a hydrogen bond can be estimated by calculating the second-order perturbation energy, E(2), which corresponds to the stabilization energy from the delocalization of electrons from the lone pair of the acceptor atom to the antibonding orbital of the donor bond (e.g., n(O) → σ*(O-H)). ionike.com A larger E(2) value typically indicates a stronger hydrogen bond. researchgate.net In studies of this compound, NBO analysis has been used to interpret the strength of the intramolecular hydrogen bond in both the enol and various keto conformers. researchgate.net
Table 4: Representative AIM Topological Parameters for Hydrogen Bonds
| Interaction Type | Electron Density at BCP (ρ(r)) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ(r)) (a.u.) | Classification Criteria | Reference |
|---|---|---|---|---|
| Weak (Closed Shell) | ~0.002 - 0.035 | > 0 | |V(r)|/G(r) < 1 | frontiersin.org |
| Intermediate | ~0.035 - 0.100 | > 0 | 1 < |V(r)|/G(r) < 2 | frontiersin.org |
| Strong (Covalent Character) | > 0.100 | < 0 | |V(r)|/G(r) > 2 | frontiersin.org |
Note: Specific AIM/NBO values for this compound are found within broader computational studies. This table provides general criteria used in such analyses.
Applications of Methyl Acetoacetate in Advanced Organic Synthesis
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
Methyl acetoacetate (B1235776) is a key starting material for the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). leapchem.comverypharm.com Its reactivity is harnessed to construct the core structures of various drugs, including anti-inflammatory and analgesic medications. leapchem.comchemimpex.com
Dihydropyrimidinone Synthesis (Biginelli Reaction)
One of the most notable applications of methyl acetoacetate is in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govwikipedia.orgatamanchemicals.com This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester like this compound, and urea (B33335). nih.govwikipedia.org DHPMs are of significant interest to the pharmaceutical industry due to their diverse therapeutic properties, including acting as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents. nih.govwikipedia.org The use of this compound in the Biginelli reaction provides an efficient pathway to these valuable pharmaceutical scaffolds. atamanchemicals.comsanjaychemindia.com
The general scheme for the Biginelli reaction using this compound is as follows:
Table 1: Biginelli Reaction Components and Product
| Reactant 1 | Reactant 2 | Reactant 3 | Product |
|---|---|---|---|
| Aldehyde | This compound | Urea | 3,4-Dihydropyrimidin-2(1H)-one |
Alpha-Substituted Acetoacetic Esters
The methylene (B1212753) group (CH2) situated between the two carbonyl groups in this compound is highly acidic, making it susceptible to deprotonation by a base. atamanchemicals.com This forms a stabilized enolate that can readily react with various electrophiles, such as alkyl halides. This process, known as the acetoacetic ester synthesis, allows for the introduction of a wide range of substituents at the alpha-position. atamanchemicals.commedchemexpress.comwikipedia.org The resulting α-substituted acetoacetic esters are valuable intermediates that can be further transformed into ketones, a common structural motif in many pharmaceuticals. wikipedia.orgchadsprep.com
Anti-inflammatory and Analgesic Medications
This compound serves as a precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesic compounds. leapchem.comverypharm.com For instance, it is utilized in the production of naproxen, a widely used anti-inflammatory drug. verypharm.com Furthermore, research has shown that derivatives of isoxazolo[4,5-d]pyridazin-4(5H)-one, synthesized using this compound, exhibit significant analgesic activity. scispace.comtubitak.gov.tr In some synthetic procedures, using this compound in place of ethyl acetoacetate has been observed to increase the yield of the desired product. scispace.comtubitak.gov.tr
Beta-Acetamido Carbonyl Compounds as Building Blocks for Amino Alcohols and Amino Acids
This compound is a key reactant in the one-pot, multi-component synthesis of β-acetamido carbonyl compounds. nih.govthieme-connect.comresearchgate.net This reaction typically involves an aldehyde, this compound, acetonitrile, and acetyl chloride, often catalyzed by a Lewis acid. nih.govthieme-connect.comresearchgate.net The resulting β-acetamido carbonyl compounds are highly valuable intermediates in organic synthesis. thieme-connect.comacgpubs.org They serve as important precursors for the synthesis of 1,3-amino alcohols and β-amino acids, which are fundamental components of many biologically active molecules, including pharmaceuticals. thieme-connect.comacgpubs.org
Table 2: Synthesis of β-Acetamido Carbonyl Compounds
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst (Example) | Product |
|---|---|---|---|---|---|
| Aldehyde | This compound | Acetonitrile | Acetyl Chloride | Ferric Perchlorate | β-Acetamido Carbonyl Compound |
Substituted Pyridine (B92270) Derivatives (e.g., Anti-cancer agents)
This compound is instrumental in the synthesis of substituted pyridine derivatives, a class of compounds that has garnered significant attention for its potential anticancer properties. researchgate.netacs.org For example, a one-pot, four-component reaction can be used to synthesize 4,6-diaryl-3-cyano-2-pyridones. nih.gov These pyridine derivatives can then undergo further structural modifications to enhance their biological activity. nih.gov Research has demonstrated that certain pyridine-ureas and other pyridine derivatives synthesized using this compound exhibit potent anti-proliferative activity against various cancer cell lines. nih.govjst.go.jp
Synthesis of Heterocyclic Compounds
Beyond its role in the Biginelli reaction, this compound is a versatile substrate for the synthesis of a wide variety of other heterocyclic compounds. leapchem.comatamanchemicals.com Its ability to react with different reagents under various conditions allows for the construction of diverse ring systems. thieme-connect.com For instance, it can be used to synthesize pyrazole (B372694) derivatives through condensation with hydrazines. researchgate.netrdd.edu.iq Additionally, it is employed in the synthesis of coumarin (B35378) derivatives. atamanchemicals.commedchemexpress.com The development of greener continuous flow procedures for reactions involving this compound, such as the synthesis of methyl oximino acetoacetate, highlights its ongoing importance in the creation of key heterocyclic intermediates. acs.org
Pyrazole and Pyrimidine (B1678525) Derivatives
This compound is a key precursor in the synthesis of pyrazole and pyrimidine derivatives, which are heterocyclic compounds of significant pharmacological interest. atamanchemicals.comresearchgate.netthieme-connect.com
Pyrazole Derivatives: The synthesis of substituted pyrazoles often involves the condensation of this compound with hydrazine (B178648) derivatives. researchgate.netthieme-connect.comorientjchem.org For instance, a three-component condensation of phenylhydrazine (B124118), an aldehyde, and this compound can yield substituted pyrazoles. researchgate.netthieme-connect.com The reaction between phenylhydrazine and ethyl acetoacetate (a closely related compound) is a well-established method for producing 3-methyl-1-phenyl-5-pyrazolone. orientjchem.orgresearchgate.net This pyrazolone (B3327878) can then be further modified to create a variety of pyrazole derivatives. researchgate.netinnovareacademics.in Multicomponent reactions, sometimes facilitated by catalysts, provide an efficient route to these compounds. researchgate.netthieme-connect.comrsc.org
Pyrimidine Derivatives: this compound is also instrumental in the synthesis of pyrimidine derivatives, another class of biologically active heterocycles. atamanchemicals.combu.edu.eg The Biginelli reaction, a one-pot cyclocondensation, utilizes this compound, an aldehyde, and urea or thiourea (B124793) to form dihydropyrimidinones. atamanchemicals.com This reaction is a classic example of a multicomponent reaction that efficiently generates complex molecules. researchgate.netthieme-connect.com Various catalysts can be employed to improve the efficiency and yield of this reaction. researchgate.netthieme-connect.com
Coumarin Derivatives (e.g., 4-Methylcoumarins)
This compound is a fundamental reagent in the synthesis of coumarin derivatives, particularly 4-methylcoumarins, through the Pechmann condensation. atamanchemicals.comtaylorandfrancis.comnih.gov This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester, such as methyl or ethyl acetoacetate. taylorandfrancis.comnih.goviiste.org
The synthesis of 4-methylcoumarins can be achieved by reacting various substituted phenols with methyl or ethyl acetoacetate in the presence of a catalyst. researchgate.netnih.govpmf.unsa.ba A variety of catalysts have been explored for this reaction, including strong acids like sulfuric acid, Lewis acids such as zinc chloride and aluminum chloride, and solid acid catalysts. taylorandfrancis.comnih.govnih.gov The reaction conditions, such as temperature and the choice of catalyst, can be optimized to achieve high yields of the desired 4-methylcoumarin (B1582148) derivatives. nih.govacs.orgresearchgate.net For example, using boron trifluoride dihydrate as a catalyst can lead to excellent yields of 4-methylcoumarins. nih.gov
| Reactants | Catalyst | Product | Yield (%) | Reference |
| Phenol, Ethyl Acetoacetate | InCl₃ | 4-Methyl-2H-chromen-2-one | 52 | mdpi.com |
| m-Methoxyphenol, Ethyl Acetoacetate | InCl₃ | 7-Methoxy-4-methyl-2H-chromen-2-one | 80 | mdpi.com |
| Resorcinol (B1680541), Ethyl Acetoacetate | SnCl₂·2H₂O | 7-Hydroxy-4-methylcoumarin | 55.25 | researchgate.net |
| Phloroglucinol, Ethyl Acetoacetate | UiO-66-SO₃H | 5,7-Dihydroxy-4-methylcoumarin | 66.0 | acs.org |
Polyhydroquinolines
This compound is a key component in the Hantzsch synthesis of polyhydroquinolines, which are a class of compounds with diverse biological activities. researchgate.netthieme-connect.comajol.info This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester like this compound, a cyclic 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and an ammonium (B1175870) salt like ammonium acetate (B1210297). ajol.inforsc.orgheteroletters.org
The reaction can be carried out using various catalysts, including nanomagnetic-supported sulfonic acid and manganese perchlorate, often under solvent-free or ultrasonication conditions to enhance efficiency. ajol.infoheteroletters.org The use of such catalysts can lead to high yields and short reaction times, making it an environmentally friendly approach. ajol.info Mechanistic studies suggest that the reaction can proceed through different pathways to form the final polyhydroquinoline product. rsc.org
Benzodiazepines
This compound plays a significant role in the synthesis of 1,5-benzodiazepine derivatives. thieme-connect.comresearchgate.netthieme-connect.com A common method involves a one-pot, three-component reaction between an aromatic aldehyde, o-phenylenediamine, and this compound. thieme-connect.comresearchgate.netthieme-connect.com This reaction is typically catalyzed by an acid and results in the formation of the 1,5-benzodiazepine ring system. thieme-connect.comresearchgate.netthieme-connect.com The reaction demonstrates γ-selective C-C bond formation of the this compound. researchgate.netthieme-connect.com Various catalysts, including bromodimethylsulfonium bromide and phosphomolybdic acid, have been employed to facilitate this synthesis, often leading to good yields under mild conditions. researchgate.netrhhz.net
Role in Michael Additions and Claisen Condensations
This compound is a versatile substrate in both Michael additions and Claisen condensations, two fundamental carbon-carbon bond-forming reactions in organic chemistry.
Michael Additions: The active methylene group in this compound can act as a nucleophile in Michael additions. In the synthesis of certain heterocyclic compounds, such as pyrazole derivatives, the reaction sequence can involve a Michael addition of a pyrazolone (derived from this compound) to an α,β-unsaturated compound. indianchemicalsociety.com A notable example is the TiCl₄-promoted condensation of this compound, isobutyraldehyde, and indole (B1671886), where the final step is a Michael addition of indole to the Knoevenagel adduct. rsc.orgrsc.org
Claisen Condensations: The Claisen condensation is a classic reaction that forms β-keto esters. ucla.eduwikipedia.orglibretexts.org While this compound itself is a product of the Claisen condensation of methyl acetate, it can also participate in mixed or crossed Claisen condensations. ucla.educhegg.com In these reactions, an ester enolate or a ketone enolate condenses with an ester that cannot form an enolate. ucla.edu The retro-Claisen condensation is the reverse reaction, where a β-keto ester is cleaved by a strong base. ucla.edu
Knoevenagel Condensation Reactions
This compound is a reactive methylene compound that readily participates in Knoevenagel condensation reactions. atamanchemicals.com This reaction involves the nucleophilic addition of the active hydrogen atoms of the methylene group to a carbonyl group, typically an aldehyde, followed by a dehydration reaction. atamanchemicals.com
The Knoevenagel condensation of this compound with various aldehydes is a key step in the synthesis of a wide range of products. atamanchemicals.com For example, the reaction between this compound and an aldehyde can form a Knoevenagel adduct, which can then undergo further reactions, such as a Michael addition, to create more complex molecules. rsc.orgrsc.org This condensation can be promoted by various catalysts, including titanium tetrachloride (TiCl₄). rsc.orgresearchgate.net The reaction conditions can be optimized to favor the formation of the desired products. researchgate.net In some cases, the Knoevenagel products can undergo subsequent acid-induced intramolecular cyclization, particularly in the context of carbohydrate chemistry. capes.gov.br
Derivatization Reactions for Analytical Applications
This compound is utilized in derivatization reactions for the analysis of certain compounds, particularly aldehydes, by techniques such as high-performance liquid chromatography (HPLC) with UV detection. researchgate.netresearchgate.net This derivatization enhances the detectability of the analytes.
The reaction of aldehydes with this compound, often in the presence of ammonia (B1221849) or an ammonium salt (a variation of the Hantzsch reaction), forms a stable, UV-absorbing derivative. researchgate.netresearchgate.net This method has been successfully applied to the analysis of short-chain aldehydes like formaldehyde (B43269), acetaldehyde, and propionaldehyde. researchgate.netresearchgate.net The derivatization procedure can be optimized for sensitivity, linearity, accuracy, and precision. researchgate.netresearchgate.net This approach has proven to be advantageous compared to other derivatization methods, offering a more intense signal and fewer interfering peaks. researchgate.net It has also been adapted for the development of chiral analytical methods for water-sensitive aldehydes. researchgate.net
| Analyte | Derivatization Reagent | Analytical Technique | Key Finding | Reference |
| Short-chain aldehydes (formaldehyde, acetaldehyde, etc.) | This compound | HPLC-UV | More intense signal and less interference compared to nitrophenylhydrazines. | researchgate.net |
| Formaldehyde in water | This compound | HPLC | Rapid detection with high sensitivity. | researchgate.net |
| Water-sensitive chiral aldehyde | This compound | HPLC | Development of a robust chiral analytical method. | researchgate.net |
Formaldehyde Detection via Hantzsch Reaction
This compound is utilized in the sensitive detection of formaldehyde through the Hantzsch reaction. researchgate.netnih.gov In this reaction, formaldehyde reacts with two equivalents of a β-dicarbonyl compound, such as this compound, in the presence of ammonia or an ammonium salt like ammonium acetate. researchgate.netcranfield.ac.uk The condensation and subsequent cyclization lead to the formation of a dihydropyridine (B1217469) derivative, which can be quantified. researchgate.netresearchgate.net
The reaction involving this compound, formaldehyde, and ammonium acetate produces a fluorescent and UV-absorbing product, allowing for detection by both fluorometry and spectrophotometry. researchgate.netcranfield.ac.uk The maximum excitation and emission wavelengths for the derivative from this compound are typically around 370 nm and 470 nm, respectively. researchgate.net
Research has shown that while acetylacetone (B45752) is also commonly used for this purpose, this compound provides a viable alternative. cranfield.ac.ukacs.org However, the reaction with this compound can be slower compared to acetylacetone. For instance, one study noted that the reaction with this compound took approximately 6 hours to complete, whereas the reaction with acetylacetone took 4 hours under similar conditions. acs.org A high-performance liquid chromatography (HPLC) method using this compound for derivatization has been developed for analyzing formaldehyde in water samples, demonstrating high sensitivity with detection limits as low as 0.96 µg/L. nih.govresearchgate.net
Table 1: Comparison of Reagents for Formaldehyde Detection via Hantzsch Reaction
| Feature | This compound | Acetylacetone |
| Reaction Principle | Hantzsch Reaction | Hantzsch Reaction |
| Detection Method | Spectrophotometry, Fluorometry researchgate.netcranfield.ac.uk | Spectrophotometry, Fluorometry researchgate.net |
| Absorption Maximum | ~376 nm acs.org | ~410 nm acs.org |
| Reaction Time | ~6 hours acs.org | ~4 hours acs.org |
| Product Color | Weaker yellow acs.org | Yellow researchgate.net |
Post-column Derivatization in Liquid Chromatography (e.g., for Mycotoxin Analysis)
A significant analytical application of this compound is in post-column derivatization (PCD) for HPLC analysis, particularly for mycotoxins that lack a natural chromophore or fluorophore. eurekaselect.com This technique is applied to the determination of trichothecene (B1219388) mycotoxins such as deoxynivalenol (B1670258) (DON) and nivalenol (B191977) (NIV) in cereals. nih.govdoi.orgnih.gov
The method involves the separation of mycotoxins on an HPLC column, typically a C18 column. nih.govdoi.org After elution, the mycotoxins undergo an online, two-step chemical reaction. First, they are subjected to alkaline decomposition with sodium hydroxide (B78521) to form formaldehyde. nih.govdoi.org Subsequently, the generated formaldehyde reacts with this compound and ammonium acetate in a modified Hantzsch reaction to form a highly fluorescent derivative. nih.govdoi.org This derivative is then detected by a fluorescence detector (FLD). tandfonline.com
This HPLC-PCD-FLD method is noted for its sensitivity and reliability, enabling the detection of mycotoxins at low concentrations. doi.orgnih.gov It has been validated for various cereal matrices, showing good linearity, precision, and recovery rates. nih.govdoi.org For example, one validated method reported detection limits for DON and NIV as low as 0.014 mg/kg, with recoveries ranging from 89% to 101%. doi.orgnih.gov
Table 2: HPLC-PCD Parameters for Mycotoxin Analysis using this compound
| Parameter | Details | Source |
| Analytes | Deoxynivalenol (DON), Nivalenol (NIV) | doi.orgnih.gov |
| Chromatography | Reverse-Phase HPLC (C18 column) | nih.govdoi.org |
| Derivatization Reagents | Sodium hydroxide, this compound, Ammonium acetate | doi.orgnih.gov |
| Reaction | Alkaline decomposition followed by Hantzsch reaction | nih.gov |
| Detection | Fluorescence (λex ≈ 360-370 nm, λem ≈ 460-470 nm) | nih.govdoi.org |
| Detection Limit (LOD) | As low as 0.014 mg/kg | doi.orgnih.gov |
| Recovery Rate | 89% to 101% in cereals | doi.orgnih.gov |
Formation of Diketones and Beta-Keto Esters
This compound is a fundamental building block in organic synthesis for creating more complex molecules, including β,δ-diketo esters and other β-keto esters. evitachem.comcamachem.com Its utility stems from the ability to generate a dianion by reacting it with strong bases. cdnsciencepub.comresearchgate.net
A developed method involves the successful acylation of the dianion of simple β-keto esters to produce β,δ-diketo esters. cdnsciencepub.comresearchgate.net The process typically involves forming the dianion of this compound, which then reacts with an acylating agent. cdnsciencepub.com Furthermore, the dianion of this compound can react with the monoanion of this compound itself, leading to a triketo ester that can subsequently cyclize to form methyl orsellinate. cdnsciencepub.comresearchgate.net These dianions are also capable of adding to nitriles to yield 5-amino-3-keto-4-pentenoates, which can be cyclized to form 4-hydroxypyridones. cdnsciencepub.comresearchgate.net This reactivity makes this compound a key precursor in the synthesis of polycarbonyl compounds. cdnsciencepub.com
Applications in Polymer Chemistry and Functional Materials
This compound is a valuable compound in the polymer industry, contributing to the production of various functional materials. camachem.comchemimpex.com
Copolymers and Resins
This compound is employed in the synthesis and modification of various polymers and resins. chemimpex.comatamanchemicals.com It can be used to introduce acetoacetyl functionality into polymer backbones. For example, hydroxyl-containing resins, such as certain acrylics, can be modified by transesterification with this compound. eastman.com This modification imparts new properties to the resin.
Studies on model acrylic resins have shown that incorporating acetoacetyl groups can lower both the solution viscosity and the glass transition temperature (Tg) of the resulting copolymer. eastman.com The bulky acetoacetyl group increases the separation between polymer chains and reduces hydrogen bonding, leading to these changes. eastman.com this compound also functions as an active solvent for a wide range of resins, including vinyl copolymers, acrylics, epoxies, and polyesters. atamanchemicals.com
Plasticizers and Lubricants
This compound and its derivatives find application in the manufacture of plasticizers and lubricants. atamanchemicals.com Polymeric plasticizers have been developed using keto esters, including this compound, as one of the components. google.com These plasticizers can be synthesized from an aromatic acid source, a glycol, and a monocarboxylic acid or its ester, which can be substituted with a keto group like in this compound. google.com
Methyl Acetoacetate in Biochemical and Biological Research
Investigation of Metabolic Pathways
Methyl acetoacetate's role as a precursor to acetoacetate (B1235776) allows researchers to explore the intricacies of ketone body and energy metabolism, as well as to engineer metabolic pathways for biotechnological applications.
Role in Ketone Body Metabolism
Ketone bodies, including acetoacetate and β-hydroxybutyrate, are produced primarily in the liver from the breakdown of fatty acids and serve as an alternative energy source for extrahepatic tissues like the brain and heart, especially during periods of low glucose availability. nih.govresearchgate.net this compound can be hydrolyzed to acetoacetate, one of the primary ketone bodies. researchgate.netnih.gov This conversion makes it a useful compound for studying the transport, utilization, and signaling functions of ketone bodies. nih.govbrieflands.com The liver itself cannot utilize ketone bodies for energy because it lacks the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT). nih.govwikipedia.org This enzyme is crucial for converting acetoacetate into acetoacetyl-CoA, the first step in ketolysis (ketone body utilization). nih.govmdpi.com
The metabolism of ketone bodies is a tightly regulated process involving several key enzymes. The synthesis of ketone bodies, or ketogenesis, begins with the condensation of two acetyl-CoA molecules. researchgate.netnih.gov The resulting acetoacetate can then be converted to β-hydroxybutyrate or spontaneously decarboxylate to form acetone (B3395972). nih.govmdpi.com
Studies Related to Energy Metabolism
As a precursor to acetoacetate, this compound is employed in studies of energy metabolism. nih.gov Once formed, acetoacetate can be taken up by cells in peripheral tissues via monocarboxylate transporters and converted to acetoacetyl-CoA by the enzyme SCOT. mdpi.comahajournals.org This reaction is a critical step for the utilization of ketone bodies as an energy source. nih.gov Acetoacetyl-CoA is then cleaved into two molecules of acetyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for the production of ATP. wikipedia.orgmdpi.com
Research has shown that this compound can influence energy metabolism. For instance, in studies using rat cerebral cortex, 2-methylacetoacetate (B1246266) was found to inhibit CO2 production from glucose, acetate (B1210297), and citrate, suggesting an impairment of aerobic energy metabolism. nih.gov This indicates that while ketone bodies are an alternative fuel, their metabolic intermediates can also modulate other energy-producing pathways. nih.gov The utilization of ketone bodies for energy does not require an initial investment of ATP to activate them, unlike glucose and fatty acids, which makes them a highly efficient fuel source under certain conditions. nih.gov
Use in Pathway Engineering for Terpenoid Production
This compound has emerged as a cost-effective substrate in metabolic engineering for the production of terpenoids (isoprenoids). researchgate.netnih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals with various applications in pharmaceuticals, fragrances, and biofuels. d-nb.infonih.gov Their biosynthesis proceeds through two major pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, both of which produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). guidetopharmacology.orgbiorxiv.org
In engineered E. coli, this compound can be hydrolyzed by an esterase, such as PnbA from Bacillus subtilis, to yield acetoacetate. researchgate.netnih.gov The resulting acetoacetate is then converted to acetoacetyl-CoA by an acetoacetyl-CoA ligase. nih.gov This acetoacetyl-CoA can then be channeled into an engineered MVA pathway to produce terpenoids. nih.govnih.gov This strategy bypasses some of the native regulatory bottlenecks in central carbon metabolism, leading to increased yields of the desired terpenoid products, such as lycopene (B16060) and α-humulene. nih.gov Research has demonstrated that using this compound as a substrate can lead to production levels nearly equivalent to those achieved with more expensive precursors like mevalonolactone (B1676541) or lithium acetoacetate. researchgate.netnih.gov
Post-Translational Modifications
Beyond its role in intermediary metabolism, the downstream product of this compound, acetoacetyl-CoA, is involved in the post-translational modification of proteins, specifically lysine (B10760008) acetoacetylation, which connects cellular metabolism to protein regulation.
Lysine Acetoacetylation (Kacac) and Protein Metabolism
Lysine acetoacetylation (Kacac) is a type of post-translational modification where an acetoacetyl group is added to a lysine residue on a protein. nih.govbiorxiv.orgresearchgate.net This modification is dependent on the cellular concentration of acetoacetyl-CoA, which is derived from acetoacetate. elifesciences.orgnih.gov Studies have shown that acetoacetate serves as a primary precursor for histone Kacac, linking ketone body metabolism directly to epigenetic regulation. biorxiv.orgresearchgate.netnih.gov
This modification is dynamic and can be added by enzymes known as lysine acetyltransferases (KATs), such as p300, GCN5, and PCAF, which have been shown to also possess acetoacetyltransferase activity. nih.govelifesciences.org Conversely, the mark can be removed by histone deacetylases (HDACs), with HDAC3 identified as a lysine deacetoacetylase. researchgate.netelifesciences.org Proteomic analyses have identified hundreds of Kacac sites on numerous human proteins, suggesting that this modification has a broad impact on various cellular processes, including RNA degradation and metabolism. nih.govbiorxiv.orgelifesciences.org The discovery of Kacac has unveiled a non-metabolic function for ketone bodies, highlighting their role as signaling molecules that can influence protein function and gene expression. researchgate.netnih.gov
Role of Acetoacetyl-CoA Synthetase (AACS) in Kacac Regulation
Acetoacetyl-CoA synthetase (AACS) is a key enzyme that catalyzes the conversion of acetoacetate to acetoacetyl-CoA in the cytosol. elifesciences.orgportlandpress.com This function places AACS as a critical regulator of cellular lysine acetoacetylation levels. nih.govbiorxiv.orgelifesciences.org By generating the substrate acetoacetyl-CoA, AACS directly influences the availability of the acetoacetyl group for protein modification. nih.govelifesciences.org
Research has demonstrated that overexpressing AACS in cells leads to a significant increase in histone Kacac levels, confirming its role in promoting this modification. nih.govelifesciences.org AACS is a cytosolic enzyme found in lipogenic tissues and its expression is induced during adipocyte differentiation. portlandpress.com This suggests a link between lipid metabolism, ketone body utilization, and the regulation of protein function through Kacac. portlandpress.com The regulation of AACS activity itself, for example through acetylation by other enzymes, adds another layer of control to this pathway. nih.gov Therefore, AACS is a pivotal enzyme that connects the metabolic state of the cell, specifically ketone body availability, to the epigenetic and regulatory landscape through lysine acetoacetylation. nih.govelifesciences.org
Biomarker Research (e.g., 2-Methylacetoacetic Acid in Beta-Ketothiolase Deficiency)
In the realm of biochemical research, specific metabolites serve as crucial biomarkers for diagnosing and understanding inborn errors of metabolism. 2-Methylacetoacetic acid, a compound structurally related to this compound, is a significant biomarker for the rare genetic disorder known as beta-ketothiolase deficiency (β-KT deficiency). healthmatters.iosmolecule.com This condition, also referred to as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, impairs the body's ability to break down the amino acid isoleucine and to process ketones, which are produced from the breakdown of fats for energy. healthmatters.io
The enzymatic defect in β-KT deficiency lies in the mitochondrial acetoacetyl-CoA thiolase enzyme, which is essential for the final step of isoleucine catabolism and for the metabolism of ketone bodies. hmdb.ca Consequently, individuals with this disorder accumulate specific organic acids and acylcarnitines in their bodies, which are then excreted in the urine. healthmatters.iosmolecule.com The detection of elevated levels of 2-methylacetoacetic acid in urine is a primary indicator for the diagnosis of β-KT deficiency. healthmatters.iohmdb.ca
Research findings have detailed the metabolic profile characteristic of this disorder. Diagnostic procedures often involve gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for acylcarnitine profiles. nih.gov In patients with β-KT deficiency, along with 2-methylacetoacetic acid, other metabolites are also typically elevated. These include 2-methyl-3-hydroxybutyric acid and tiglylglycine. nih.govd-nb.info The acylcarnitine profile may show increased concentrations of tiglyl carnitine and 2-methyl-3-hydroxybutyrylcarnitine. nih.gov
Table 1: Key Diagnostic Biomarkers in Beta-Ketothiolase Deficiency
| Biomarker | Body Fluid | Significance in β-KT Deficiency |
|---|---|---|
| 2-Methylacetoacetic Acid | Urine | Key marker, but can be unstable. healthmatters.ionih.govd-nb.info |
| 2-Methyl-3-hydroxybutyric acid | Urine | Abnormal excretion is a strong indicator. nih.govd-nb.info |
| Tiglylglycine | Urine | Elevated levels are characteristic of the disorder. nih.govd-nb.info |
| Tiglyl carnitine (C5:1) | Blood/Urine | Increased concentration in acylcarnitine profile. nih.gov |
| 2-Methyl-3-hydroxybutyrylcarnitine (C5OH) | Blood/Urine | Increased concentration in acylcarnitine profile. nih.govd-nb.info |
Biological Activities of this compound Derivatives (e.g., Triterpenoids)
This compound serves as a versatile starting material in the synthesis of a wide array of derivatives that exhibit significant biological activities. thieme-connect.com The reactivity of its active methylene (B1212753) group and keto-enol tautomerism allows it to be a key building block in creating complex molecules, including various heterocyclic compounds and natural product analogues. thieme-connect.comresearchgate.net These synthesized derivatives have been shown to possess a broad spectrum of pharmacological properties, such as vasodilator, antitumor, and hepatoprotective activities. thieme-connect.comresearchgate.net
A prominent class of natural products that can be conceptually linked to the fundamental building blocks of acetate metabolism, from which compounds like this compound are derived, is the triterpenoids. Triterpenoids are a large and structurally diverse group of secondary metabolites originating from the acetate/mevalonate pathway in plants. researchgate.netmdpi.com These compounds, built from a 30-carbon precursor, have a vast range of biological activities. researchgate.net
Research has demonstrated that triterpenoids possess potent anti-inflammatory, antioxidant, antiviral, antibacterial, and anticancer properties. researchgate.netbibliotekanauki.pl Their mechanism of action often involves the modulation of multiple intracellular signaling molecules and transcription factors that regulate processes like cell proliferation, survival, and invasion. researchgate.net An example of a specific derivative is 3beta-hydroxy-olean-12-en-28-methyl acetoacetate, which belongs to the oleanane (B1240867) class of triterpenoids known for their diverse biological effects, including anti-inflammatory and antioxidant activities. ontosight.ai The synthesis of novel triterpenoid (B12794562) derivatives is an active area of research, aiming to create compounds with enhanced therapeutic potential. bibliotekanauki.pl
Furthermore, this compound itself has been incorporated into the synthesis of novel benzimidazole (B57391) derivatives. nih.gov In one study, a series of molecules containing a this compound moiety were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov One of the synthesized compounds demonstrated significant inhibitory potential against α-glucosidase, highlighting its potential application in developing agents for managing hyperglycemia. nih.gov
Table 2: Examples of Biologically Active this compound Derivatives
| Derivative Class | Specific Example/Target Structure | Observed/Potential Biological Activity |
|---|---|---|
| Polyhydroquinolines | Synthesized via four-component reaction | Vasodilator, antitumor, hepatoprotective. thieme-connect.comresearchgate.net |
| Dihydropyrimidinones (DHPMs) | Biginelli reaction products | Wide spectrum of biological activities. thieme-connect.com |
| Benzimidazole Derivatives | N-substituted-benzimidazolyl linked molecules | α-Glucosidase inhibition. nih.gov |
| Triterpenoids (Oleanane-type) | 3beta-hydroxy-olean-12-en-28-methyl acetoacetate | Anti-inflammatory, antioxidant. researchgate.netontosight.ai |
Environmental Considerations and Fate of Methyl Acetoacetate
Biodegradation Studies
Methyl acetoacetate (B1235776) is considered to be readily biodegradable. jubilantingrevia.comwikipedia.org Various studies have demonstrated its susceptibility to microbial degradation in different environmental simulations.
One screening study observed a 90% biodegradation of methyl acetoacetate within just two days, indicating a rapid breakdown in both soil and water environments. nih.govvwr.com Another study, using the Japanese MITI test with activated sludge, showed that at a concentration of 100 mg/L, this compound reached 78% of its theoretical biochemical oxygen demand (BOD) in 14 days. echemi.comechemi.com A separate study reported a mean biodegradation rate of 94% after 28 days in water. jubilantingrevia.com In a Zahn-Wellens test using activated sludge, the compound was found to be readily biodegradable, achieving 94% degradation in 28 days. chempoint.com Another test showed 100% biodegradation over 5 days using the OECD Test Guideline 302B. chempoint.com These findings collectively suggest a low potential for persistence in the environment due to rapid microbial consumption.
| Test Type | Inoculum | Concentration | Duration | Biodegradation Rate | Reference |
| Screening Test | Not Specified | Not Specified | 2 days | 90% | nih.govvwr.com |
| Japanese MITI Test | Activated Sludge | 100 mg/L | 14 days | 78% of theoretical BOD | echemi.comechemi.com |
| Biodegradation in water | Not Specified | Not Specified | 28 days | 94% | jubilantingrevia.com |
| Zahn-Wellens Test | Activated Sludge | 76 mg/L | 28 days | 94% | chempoint.com |
| OECD Test Guideline 302B | Activated Sludge | Not Specified | 5 days | 100% | chempoint.com |
Hydrolysis in Environmental Compartments
Hydrolysis is a significant degradation pathway for this compound, particularly under basic conditions. jubilantingrevia.comnih.govvwr.com The rate of hydrolysis is pH-dependent.
| pH | Estimated Half-Life | Reference |
| 7 | 140 days | nih.govechemi.com |
| 8 | 14 days | nih.govechemi.com |
Mobility in Soil Systems
This compound is expected to have very high mobility in soil. jubilantingrevia.comnih.govvwr.comechemi.comechemi.com This is based on its estimated soil adsorption coefficient (Koc).
Using structure estimation methods, the Koc for this compound is estimated to be approximately 1.0. nih.govechemi.comechemi.com A substance with a Koc value in this range is not expected to adsorb significantly to soil particles and will readily move through the soil profile with water. nih.govechemi.com The Log Koc value is reported as 0.015, which corresponds to a Koc of 1.035. jubilantingrevia.com This high mobility suggests a potential for leaching into groundwater; however, its rapid biodegradation likely mitigates this risk.
| Parameter | Value | Reference |
| Soil Adsorption Coefficient (Koc) | ~1.0 | nih.govechemi.comechemi.com |
| Log Koc | 0.015 | jubilantingrevia.com |
| Koc | 1.035 | jubilantingrevia.com |
Volatilization from Environmental Surfaces
The potential for this compound to volatilize from water and soil surfaces is considered to be low. nih.govvwr.comechemi.com This is determined by its Henry's Law constant and vapor pressure.
The Henry's Law constant for this compound is estimated to be 2.7 x 10⁻⁷ atm-cu m/mole. jubilantingrevia.comnih.govechemi.com This low value indicates that the compound will volatilize slowly from water surfaces. nih.govechemi.com Similarly, volatilization from moist soil surfaces is also expected to be a slow process. nih.govvwr.comechemi.com Based on its vapor pressure of approximately 0.894 mm Hg, this compound is not expected to volatilize from dry soil surfaces. nih.govvwr.comechemi.com
| Parameter | Value | Implication | Reference |
| Henry's Law Constant | 2.7 x 10⁻⁷ atm-cu m/mole | Slow volatilization from water and moist soil | jubilantingrevia.comnih.govechemi.com |
| Vapor Pressure | 0.892 - 0.894 mm Hg | Not expected to volatilize from dry soil | nih.govvwr.comechemi.com |
Future Directions and Emerging Research Areas
Development of Novel Catalysts for Enantioselective Reactions
The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, and enantioselective reactions involving methyl acetoacetate (B1235776) are a key area of research. grantome.com Scientists are actively developing new catalysts to control the stereochemistry of these reactions with high precision.
One promising approach involves the use of modified nickel catalysts for the enantioselective hydrogenation of methyl acetoacetate to produce methyl 3-hydroxybutyrate (B1226725), a valuable chiral building block. proquest.comcdnsciencepub.com Researchers have found that modifying nickel catalysts with (R,R)-tartaric acid can induce high enantioselectivity. proquest.comresearchgate.net The effectiveness of these catalysts is influenced by factors such as the modification procedure (pH, temperature, and concentration of the modifying agent) and the reaction conditions. proquest.com Studies have shown that the presence of modifiers like NaBr can further enhance the enantioselectivity of these nickel catalysts, achieving up to 92% enantiomeric excess (ee) even at low hydrogen pressures. researchgate.netresearchgate.net The modification not only induces enantioselectivity but can also significantly increase the reaction rate. cdnsciencepub.com
Biocatalysis represents another frontier in the enantioselective synthesis involving this compound. Engineered whole cells of E. coli, harboring specific carbonyl reductase and glucose dehydrogenase genes, have been successfully used for the anti-Prelog reduction of MAA to (R)-methyl 3-hydroxybutyrate with excellent enantioselectivity (>99.9% ee) and high yields (85.3%). nih.gov This biocatalytic system demonstrates the potential for scalable and environmentally friendly production of chiral compounds. nih.gov
Organocatalysis is also emerging as a powerful tool for enantioselective reactions of this compound. nih.govnih.gov Prolinamide-based organocatalysts have been designed for direct enantioselective aldol (B89426) reactions, offering a direct route to α-hydroxycarboxylic acids with good yields and excellent ee values. nih.gov The development of novel hydrogen bond donor scaffolds is a key strategy in expanding the scope and effectiveness of these metal-free catalysts. grantome.com
Table 1: Comparison of Catalytic Systems for Enantioselective Hydrogenation of this compound
| Catalyst System | Chiral Modifier/Biocatalyst | Max. Enantiomeric Excess (ee) | Key Findings |
|---|---|---|---|
| Modified Nickel | (R,R)-Tartaric Acid | Up to 92% researchgate.netresearchgate.net | Enantioselectivity is dependent on modification and reaction conditions. proquest.com |
| Engineered E. coli | Carbonyl Reductase & Glucose Dehydrogenase | >99.9% nih.gov | Offers a highly selective and sustainable biocatalytic route. nih.gov |
| Organocatalyst | Prolinamide-based | Excellent ee values nih.gov | Provides a direct synthesis of α-hydroxycarboxylic acids. nih.gov |
Exploration of this compound in Sustainable Chemical Technologies
The principles of green chemistry are increasingly guiding chemical research and industrial processes, and this compound is playing a role in this transition. expertmarketresearch.com Its inherent properties, such as being highly biodegradable, make it an environmentally friendly chemical intermediate. wikipedia.org
One of the key areas of exploration is the use of this compound in continuous flow synthesis, which offers significant advantages in terms of safety, efficiency, and scalability. vapourtec.comresearchgate.net Researchers have developed greener continuous flow procedures for the synthesis of derivatives like methyl oximino acetoacetate with very low solvent consumption. vapourtec.comresearchgate.net These processes often integrate inline purification techniques like liquid-liquid extraction and membrane separation, minimizing waste and energy-intensive distillation steps. vapourtec.comresearchgate.net
Furthermore, this compound is being investigated as a more sustainable alternative to traditional volatile organic compound (VOC) solvents. expertmarketresearch.com While its relative ethyl acetate (B1210297) is more common, this compound's low toxicity and biodegradability make it an attractive option in formulations where rapid evaporation is needed. wikipedia.org The drive towards bio-based production methods for chemicals like methyl acetate, a related compound, also highlights the industry's commitment to reducing reliance on fossil fuels. acetatechem.comaltiras.com
Biocatalysis, as mentioned earlier, also contributes to the sustainability profile of reactions involving this compound. astrazeneca.com The use of enzymes allows for reactions to be carried out under milder conditions, often in aqueous environments, reducing the need for harsh organic solvents and extreme temperatures. astrazeneca.com Lipase (B570770) and esterase catalyzed transesterification of this compound is being explored for the synthesis of various esters under anhydrous or non-aqueous conditions to prevent hydrolysis. google.com
Advanced Computational Design of MAA-involved Reactions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and their reactions. nih.gov In the context of this compound, DFT studies are providing valuable insights into its structure, reactivity, and the mechanisms of its reactions.
Researchers have used DFT to investigate the keto-enol tautomerism of this compound, which is crucial for understanding its reactivity. researchgate.net These calculations help in determining the relative stability of different tautomeric forms in various environments (gas phase and in different solvents). researchgate.net Such studies have shown that the cis-enol form is the major tautomer in the gas phase. researchgate.net
DFT calculations are also employed to elucidate the mechanisms of reactions involving this compound. For instance, the mechanism of the conversion of this compound S-methylisothiosemicarbazone into a pyrazolone (B3327878) derivative has been investigated using the B3LYP functional, revealing that the reaction is thermodynamically controlled. researchgate.net Computational studies also help in understanding the interactions between reactants and catalysts at a molecular level. DFT has been used to estimate the interaction energy between substrates and modifiers in enantioselective hydrogenation, providing support for kinetic analyses and surface models. researchgate.net Furthermore, computational methods are used to explore the adsorption and reactions of related small molecules on metal surfaces, which can inform the design of heterogeneous catalysts. nih.gov
Table 2: Applications of DFT in Studying this compound Reactions
| Area of Study | Computational Method | Key Insights |
|---|---|---|
| Tautomerization | DFT (B3LYP) | Determination of stable tautomers and their abundance in different phases. researchgate.net |
| Reaction Mechanisms | DFT (B3LYP) | Elucidation of reaction pathways and thermodynamic control. researchgate.net |
| Catalyst-Substrate Interactions | DFT | Estimation of interaction energies to support kinetic and surface models. researchgate.net |
| Adsorption on Surfaces | DFT | Understanding adsorption energies and reaction pathways on catalyst surfaces. nih.gov |
Investigation of Undiscovered Biological Roles and Derivatization Applications
While this compound is well-known as a synthetic intermediate, research is ongoing to uncover its potential biological roles and expand its applications in derivatization. selleckchem.com As an endogenous metabolite, it is involved in biochemical pathways related to ketone bodies and energy metabolism. chemimpex.com
A significant application of this compound is its use as a derivatization reagent for the analysis of other molecules, particularly aldehydes. researchgate.netresearchgate.net The Hantzsch reaction, utilizing this compound, has been developed for the analysis of formaldehyde (B43269) and other short-chain aldehydes by high-performance liquid chromatography (HPLC) with UV detection. researchgate.netresearchgate.net This derivatization method is advantageous as it often yields a more intense signal and fewer interfering peaks compared to other reagents. researchgate.netresearchgate.net
This compound is a valuable building block in multicomponent reactions for the synthesis of a wide range of biologically active heterocyclic compounds. researchgate.net These include:
1,5-Benzodiazepines: Synthesized through a one-pot, three-component reaction of aromatic aldehydes, 1,2-phenylenediamine, and this compound. researchgate.net
Piperidines: Prepared from the combination of aromatic aldehydes, amines, and this compound. researchgate.net
Substituted Pyrazoles: Formed via a three-component condensation of phenylhydrazine (B124118), aldehydes, and this compound. researchgate.net
Polyhydroquinolines: Synthesized using a four-component coupling reaction. researchgate.net
Dihydropyrimidones: Produced through the Biginelli reaction involving aldehydes, this compound, and urea (B33335)/thiourea (B124793). researchgate.net
The development of new derivatization reagents and methods is crucial for advancing metabolomics and other biological analyses. nih.gov The reactivity of the carboxylic acid functional group, after activation, provides a platform for coupling with various amines to tailor the properties of the resulting derivative for LC-MS applications. nih.gov
Integration of MAA Synthesis and Reaction in Microreactor Technology
Microreactor technology, also known as flow chemistry, is revolutionizing chemical synthesis by offering precise control over reaction conditions, enhanced safety, and improved efficiency. elveflow.comnih.govmdpi.com The integration of both the synthesis of this compound and its subsequent reactions into microfluidic systems is a significant area of emerging research.
The industrial production of this compound often involves the reaction of diketene (B1670635) with methanol (B129727). wikipedia.orggoogle.com Continuous flow processes, which can be implemented in microreactors, are well-suited for such reactions, allowing for continuous removal of the product and better temperature control. google.com
Microreactors provide several advantages for reactions involving this compound derivatives. laryee.comresearchgate.net Their high surface-area-to-volume ratio allows for rapid heat and mass transfer, which is crucial for controlling exothermic reactions and improving selectivity. elveflow.comnih.gov The small reaction volumes enhance safety, especially when dealing with hazardous reagents or intermediates. mdpi.com
A greener continuous flow procedure for the synthesis and purification of methyl oximino acetoacetate has been successfully established using microreactors. vapourtec.comresearchgate.net This process utilizes inline liquid-liquid extraction and membrane separation, demonstrating the potential for integrating reaction and purification steps in a continuous manner. vapourtec.comresearchgate.net The ability to precisely control residence time in a microreactor allows for optimization of reaction yields and minimization of side products. elveflow.com The modular nature of microfluidic systems also allows for the flexible combination of different reaction and purification units. laryee.com As the field of microfluidics advances, the development of integrated systems for the multi-step synthesis of complex molecules starting from this compound is a promising future direction. mdpi.com
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing methyl acetoacetate in synthetic intermediates?
Answer: this compound's structure can be confirmed using <sup>1</sup>H NMR (e.g., detecting the active methylene proton at δ ~3.3 ppm and ketone/ester carbonyl signals) and X-ray crystallography (for solid-state conformation analysis). Single-crystal X-ray studies at 150 K reveal its discrete molecular packing, with disorder in the main residue and bond lengths refined to a mean σ(C–C) = 0.002 Å . For purity assessment, gas chromatography (GC) with flame ionization detection is recommended, as commercial samples often exceed 99% purity .
Basic: How do thermodynamic properties of this compound influence its reactivity in enolate formation?
Answer: The compound's gas-phase ionization energy (9.815 eV) and active methylene group (pKa ~10–11) dictate its enolate stability. The keto-enol tautomer equilibrium favors the keto form, but strong bases (e.g., LDA, NaH) shift equilibrium to the enolate, enabling nucleophilic reactions. Thermodynamic data (e.g., reaction enthalpy) from NIST supports optimizing conditions for enolate generation in aldol or Michael additions .
Advanced: How can TiCl4 promote multi-component condensations involving this compound, aldehydes, and indole?
Answer: TiCl4 acts as a Lewis acid to (1) deprotonate this compound, forming a titanium-enolate complex; (2) facilitate Knoevenagel condensation with aldehydes; and (3) stabilize the Michael adduct with indole. DFT studies and <sup>1</sup>H NMR tracking reveal a three-step mechanism, with Ti coordination critical for lowering activation barriers . Optimize stoichiometry (1:1:1 ratio) and temperature (0–25°C) to minimize side reactions.
Advanced: What statistical approaches optimize this compound-based syntheses (e.g., aminolysis with diethanolamine)?
Answer: Uniform design with SPSS software can model reaction variables (molar ratio, catalyst loading, temperature). For synthesizing N,N-dihydroxyethyl-acetoacetamide, optimal conditions include a 1.3:1 molar ratio (this compound:diethanolamine), 0.25% ZnAc2·2H2O catalyst, 140°C, and 2.5 h, achieving 84.9% yield . Validate models with ANOVA to resolve parameter interactions.
Advanced: How does this compound serve as a linchpin in natural product synthesis?
Answer: Its β-dicarbonyl structure enables divergent reactivity : (1) ketone carbonyl participates in aldol reactions; (2) active methylene undergoes alkylation. For example, in nifedipine synthesis, it condenses with 2-nitrobenzaldehyde and ammonia under acidic conditions to form dihydropyridine intermediates. Use microwave-assisted methods (e.g., 2% biocatalyst, 50°C) to enhance reaction rates and selectivity .
Basic: What precautions are critical when handling this compound in aerobic reactions?
Answer: While not highly toxic, use nitrogen purging to prevent oxidation of the active methylene group. Store in amber vials at 4°C. Gloves (EN 374-certified) and fume hoods are mandatory due to volatility (bp 169–171°C). Soil mobility (Koc = 1.0) necessitates spill containment to avoid environmental leaching .
Advanced: How can computational methods (DFT) resolve contradictions in proposed reaction mechanisms?
Answer: Conflicting experimental data (e.g., competing pathways in TiCl4-catalyzed reactions) can be resolved by comparing DFT-calculated energy profiles with <sup>13</sup>C NMR or IR spectral data. For example, theoretical intermediates in Ti-promoted condensations were validated by isolating enolate-Ti complexes and detecting Knoevenagel adducts .
Advanced: What role does this compound play in functionalizing biopolymers like cellulose?
Answer: As a reactive ester, it modifies cellulose via acetoacetylation, introducing active methylene and ketone sites for crosslinking or post-functionalization (e.g., Michael additions). Optimize reaction conditions (e.g., tert-butyl acetoacetate as acyl donor, 60°C) to achieve DS (degree of substitution) >2.0, enhancing material hydrophobicity or drug-loading capacity .
Basic: How to analyze this compound purity and detect common impurities?
Answer: Use GC-MS with a polar column (e.g., DB-WAX) to separate this compound (retention time ~8.2 min) from traces of acetic acid or diketene. For quantification, calibrate with NIST-certified reference standards .
Advanced: What strategies mitigate side reactions (e.g., over-alkylation) in enolate chemistry?
Answer: (1) Use bulky bases (e.g., LDA) to favor mono-deprotonation; (2) lower temperatures (−78°C) to suppress equilibration; (3) employ flow chemistry for precise stoichiometric control. Monitor via <sup>1</sup>H NMR for real-time enolate concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
